molecular formula C7H4BrFN2 B1528436 4-Bromo-7-fluoro-1H-indazole CAS No. 1186334-63-3

4-Bromo-7-fluoro-1H-indazole

Cat. No.: B1528436
CAS No.: 1186334-63-3
M. Wt: 215.02 g/mol
InChI Key: ZDXVNDLMTIOXRC-UHFFFAOYSA-N
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Description

4-Bromo-7-fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H4BrFN2 and its molecular weight is 215.02 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-7-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrFN2/c8-5-1-2-6(9)7-4(5)3-10-11-7/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXVNDLMTIOXRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NNC2=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301308733
Record name 4-Bromo-7-fluoro-1H-indazole
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Molecular Weight

215.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186334-63-3
Record name 4-Bromo-7-fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186334-63-3
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Record name 4-Bromo-7-fluoro-1H-indazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-7-fluoro-1H-indazole: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-7-fluoro-1H-indazole

This compound, identified by the CAS Number 1186334-63-3 , is a halogenated heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its unique structural arrangement, featuring a bromine atom and a fluorine atom at strategic positions on the indazole core, offers medicinal chemists a versatile scaffold for the synthesis of complex molecules with significant therapeutic potential. The indazole moiety itself is a well-recognized "privileged scaffold" in drug discovery, known to interact with a wide range of biological targets. The presence of the bromo and fluoro substituents provides crucial handles for further chemical modifications, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. The key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1186334-63-3[1]
Molecular Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
Appearance Colorless crystal[1]
Melting Point 97-98 °C[1]
Boiling Point 321.6 °C[1]
Density 1.859 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.[1]

Synthesis and Mechanistic Insights

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted anilines or related precursors. While a specific, publicly available, step-by-step protocol for this compound is not extensively documented in peer-reviewed literature, a plausible synthetic strategy can be inferred from established methods for analogous compounds. One common approach involves the diazotization of a substituted aniline followed by an intramolecular cyclization.

A closely related synthesis is described in patent literature for 4-Bromo-7-fluoro-5-methyl-1H-indazole, which provides a strong basis for a potential synthetic route.[2] This suggests that a multi-step synthesis starting from a commercially available fluoro-bromo-aniline derivative is a viable approach.

Postulated Synthetic Pathway

A likely synthetic route would begin with a suitable 2-amino-3-fluoro-6-bromotoluene derivative. The key transformation would be an intramolecular cyclization, often facilitated by diazotization of the amino group. The general mechanism for such a reaction is outlined below:

G cluster_start Starting Material cluster_steps Reaction Steps cluster_product Final Product Start 2-Amino-3-fluoro-6-bromotoluene Step1 Diazotization (e.g., NaNO₂, HCl) Start->Step1 Formation of diazonium salt Step2 Intramolecular Cyclization Step1->Step2 Spontaneous or induced cyclization Product This compound Step2->Product

Caption: Postulated synthetic workflow for this compound.

Causality in Experimental Choices: The choice of a diazotization-cyclization strategy is predicated on its reliability and high yields for the synthesis of the indazole core from ortho-substituted anilines. The reaction conditions, particularly the temperature and acid concentration for diazotization, are critical to prevent unwanted side reactions and ensure the efficient formation of the diazonium intermediate. The subsequent cyclization can be influenced by the electronic nature of the substituents on the aromatic ring.

Applications in Drug Discovery and Medicinal Chemistry

The indazole scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. The specific substitution pattern of this compound makes it a particularly interesting starting material for the synthesis of potent and selective kinase inhibitors. The bromine atom at the 4-position can serve as a versatile handle for introducing various substituents through cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions. This allows for the exploration of the chemical space around the indazole core to optimize binding to the target kinase. The fluorine atom at the 7-position can enhance binding affinity through hydrogen bonding interactions and improve metabolic stability.

While specific examples of marketed drugs derived directly from this compound are not yet prevalent, its structural motifs are found in numerous investigational kinase inhibitors. For instance, related bromo-fluoro-indazole cores are key components of inhibitors targeting hematopoietic progenitor kinase 1 (HPK1).[3]

Experimental Protocol: A Representative Suzuki Coupling Reaction

The following is a generalized, self-validating protocol for a Suzuki cross-coupling reaction using a bromo-indazole as a starting material. This illustrates how this compound could be functionalized.

Objective: To couple a boronic acid derivative to the 4-position of the indazole ring.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert atmosphere (Nitrogen or Argon)

Methodology:

  • To a flame-dried Schlenk flask, add this compound (1 equivalent), the boronic acid (1.2 equivalents), and the base (2-3 equivalents).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst (0.05-0.1 equivalents) to the flask.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Self-Validating System: The progress of the reaction can be meticulously tracked by TLC or LC-MS, allowing for precise determination of the reaction endpoint and ensuring complete consumption of the starting material. The purity of the final product can be unequivocally confirmed by NMR spectroscopy and mass spectrometry.

G Start This compound + Boronic Acid Reaction Suzuki Coupling Reaction (Heated, Inert Atmosphere) Start->Reaction Catalyst Palladium Catalyst + Base Catalyst->Reaction Product 4-Aryl/Heteroaryl-7-fluoro-1H-indazole Reaction->Product Purification Work-up & Column Chromatography Product->Purification Final Pure Coupled Product Purification->Final

Caption: Workflow for a representative Suzuki coupling reaction.

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with care in a well-ventilated fume hood.[1] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. It is considered toxic and may cause skin and eye irritation.[1] In case of accidental exposure, it is crucial to seek immediate medical attention. The compound should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a promising and versatile building block for the synthesis of novel bioactive molecules. Its strategic placement of bromo and fluoro substituents on the privileged indazole scaffold provides a powerful platform for the development of new therapeutics, particularly in the area of kinase inhibitors. As our understanding of the biological roles of various kinases continues to expand, the demand for novel and selective inhibitors will undoubtedly grow. The strategic application of this compound in medicinal chemistry programs holds the potential to deliver the next generation of targeted therapies for a wide range of diseases.

References

4-Bromo-7-fluoro-1H-indazole molecular structure and weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Bromo-7-fluoro-1H-indazole: Structure, Properties, Synthesis, and Applications in Drug Discovery

Abstract

This compound is a halogenated heterocyclic compound of significant interest to the scientific and drug development communities. As a substituted indazole, it belongs to a class of molecules recognized as a "privileged scaffold" in medicinal chemistry due to their wide range of biological activities.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its molecular structure, physicochemical properties, representative synthesis protocols, and critical applications as a versatile building block in the design of novel therapeutic agents. The strategic placement of bromo and fluoro substituents offers unique opportunities for synthetic elaboration and modulation of pharmacological properties, making it a valuable intermediate in the development of kinase inhibitors and other targeted therapies.[3][4]

Introduction: The Significance of the Indazole Scaffold

The indazole core, a bicyclic aromatic structure composed of a fused benzene and pyrazole ring, is a cornerstone in modern medicinal chemistry.[2] This scaffold is prevalent in numerous biologically active compounds, demonstrating a vast spectrum of pharmacological properties including anti-cancer, anti-inflammatory, and antimicrobial effects.[1][4] The U.S. FDA has approved several indazole-containing drugs, such as Pazopanib, a multi-kinase inhibitor for treating renal cell carcinoma, underscoring the therapeutic relevance of this molecular framework.[1] Substituted indazoles like this compound are highly sought-after as intermediates because the halogen atoms provide versatile handles for synthetic modification, enabling chemists to systematically explore chemical space and optimize drug candidates for potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties

The fundamental characteristics of this compound are critical for its application in synthesis and drug design. Its identity is defined by a unique combination of structural features and physical properties.

Molecular Structure:

The molecule consists of a 1H-indazole core with a bromine atom substituted at position 4 and a fluorine atom at position 7.

Table 1: Core Physicochemical Data for this compound

PropertyValueSource(s)
Molecular Formula C₇H₄BrFN₂[5][6]
Molecular Weight 215.02 g/mol [5]
CAS Number 1186334-63-3[5]
Appearance Colorless crystal[6]
Melting Point 97-98 °C[6]
Boiling Point 321.6 °C (Predicted)[6]
Density 1.859 g/cm³ (Predicted)[6]
Solubility Soluble in organic solvents (e.g., ethanol, DMF)[6]

Synthesis and Mechanistic Considerations

The synthesis of substituted indazoles often begins with appropriately functionalized aniline precursors. A common and effective strategy involves diazotization followed by an intramolecular cyclization. The following protocol is a representative, multi-step synthesis adapted from established methodologies for preparing similar indazole derivatives.[7]

Representative Synthesis Workflow

The logical flow from a commercially available starting material to the final product involves three key transformations: selective bromination, cyclization to form the indazole ring, and a final deprotection step.

Synthesis_Workflow cluster_0 Step 1: Regioselective Bromination cluster_1 Step 2: Ring Closure (Cyclization) cluster_2 Step 3: Deprotection A 3-Fluoro-2-methylaniline (Starting Material) B 4-Bromo-3-fluoro-2-methylaniline (Intermediate 1) A->B  NBS, Acetonitrile   C Protected Indazole (Intermediate 2) B->C  1. Acetic Anhydride  2. Isoamyl Nitrite   D This compound (Final Product) C->D  K₂CO₃, MeOH/H₂O  

Caption: General workflow for the synthesis of this compound.

Experimental Protocol (Representative)

Disclaimer: This protocol is illustrative and based on general procedures for analogous compounds.[7] Researchers should consult primary literature and perform appropriate reaction optimization and safety assessments.

Step 1: Bromination of 3-Fluoro-2-methylaniline

  • Dissolve 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile in a reaction vessel equipped with a magnetic stirrer and thermometer.

  • Cool the solution to a temperature between -10 and 10 °C using an ice-salt bath.

    • Causality: Low temperature is crucial to control the reaction rate and prevent over-bromination or side reactions.

  • Slowly add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains stable.

    • Causality: NBS is a selective and easy-to-handle electrophilic brominating agent, ideal for activating aromatic rings.

  • Stir the reaction for 1-2 hours, monitoring completion via Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding an aqueous solution of sodium bisulfite to neutralize any remaining NBS.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-bromo-3-fluoro-2-methylaniline.

Step 2: Ring Closure via Diazotization

  • The crude 4-bromo-3-fluoro-2-methylaniline (1.0 eq) is dissolved in a suitable solvent such as toluene.

  • Acetic acid is added, followed by heating the mixture.

    • Causality: Acetic acid serves as both a solvent and a catalyst for the subsequent diazotization and cyclization.

  • Isoamyl nitrite (1.2 eq) is added dropwise at an elevated temperature (e.g., 110 °C).

    • Causality: Isoamyl nitrite is an efficient diazotizing agent that converts the aniline's amino group into a diazonium salt in situ. The high temperature facilitates the intramolecular cyclization onto the adjacent methyl group to form the indazole ring.

  • After the reaction is complete (monitored by TLC), the solvent is removed under vacuum. The resulting intermediate is often an N-acylated indazole if acetic anhydride was used for protection.

Step 3: Deprotection

  • The crude protected indazole from the previous step is suspended in a mixture of methanol and water.

  • Potassium carbonate (K₂CO₃) (2.0 eq) is added, and the mixture is stirred at room temperature for several hours.

    • Causality: The basic conditions hydrolyze the acetyl protecting group from the indazole nitrogen, yielding the desired 1H-tautomer.

  • Monitor the reaction by TLC. Upon completion, add water to precipitate the product.

  • Filter the solid, wash thoroughly with water to remove inorganic salts, and dry under vacuum to obtain the final product, this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is paramount. A standard analytical workflow involves spectroscopic and spectrometric techniques.

Analytical_Workflow A Synthesized Product B Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) A->B C ¹H & ¹⁹F NMR Spectroscopy B->C D Mass Spectrometry (e.g., GC-MS) B->D E Structural Confirmation C->E Chemical Shifts, Coupling Constants F Purity Assessment C->F D->E Molecular Ion Peak, Isotopic Pattern D->F

Caption: Standard workflow for the analytical validation of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Aromatic protons will appear as multiplets in the downfield region (typically 7.0-8.5 ppm). The N-H proton will be a broad singlet, the position of which can vary.

    • ¹⁹F NMR: A singlet or doublet (due to coupling with an adjacent proton) is expected, confirming the presence and electronic environment of the fluorine atom.

  • Mass Spectrometry (MS):

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 215.02.

    • A key validation point is the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

Role in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but rather a high-value building block for creating more complex drug candidates.[6]

  • Synthetic Handle for Elaboration: The bromine atom at the C4 position is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the straightforward introduction of diverse aryl, alkyl, or amine groups to build molecular complexity and explore structure-activity relationships (SAR).

  • Modulation of Physicochemical Properties: The fluorine atom at the C7 position significantly influences the molecule's properties. It can increase metabolic stability by blocking potential sites of oxidation, enhance binding affinity through favorable electrostatic interactions, and modulate the acidity (pKa) of the nearby N-H group, which can be critical for target engagement.[8]

  • Scaffold for Kinase Inhibitors: The indazole core is a well-established "hinge-binding" motif in many kinase inhibitors. The N-H and pyrazole nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region. The bromo and fluoro substituents allow for the attachment of other pharmacophoric groups to occupy adjacent pockets, thereby improving potency and selectivity.

Drug_Discovery_Role A This compound (Versatile Building Block) B Synthetic Modification A->B Suzuki, Buchwald-Hartwig, etc. C Diverse Compound Library B->C D Screening & Optimization C->D HTS, SAR Studies E Optimized Lead Compound (e.g., Kinase Inhibitor) D->E

Caption: The role of this compound in a typical drug discovery pipeline.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards.[6]

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statement(s)
alt text
Warning H302: Harmful if swallowed.[9][10] H315: Causes skin irritation.[9][10] H319: Causes serious eye irritation.[9][10] H335: May cause respiratory irritation.[9]
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a laboratory coat.[6][9]

  • Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6][9]

  • Handling Procedures: Avoid contact with skin, eyes, and clothing.[10] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[9][10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.[6][11]

Conclusion

This compound stands out as a strategically designed chemical intermediate with significant utility for researchers in medicinal chemistry and drug development. Its combination of a privileged indazole core with synthetically versatile bromo and fluoro substituents makes it an invaluable tool for constructing novel molecules with therapeutic potential. A thorough understanding of its properties, synthesis, and safe handling procedures enables its effective application in the complex, multi-step process of discovering next-generation pharmaceuticals.

References

An In-Depth Technical Guide to the Spectral Analysis of 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the analytical methodologies required for the complete spectral characterization of the novel heterocyclic compound, 4-Bromo-7-fluoro-1H-indazole (CAS No. 1186334-63-3).[1] As a Senior Application Scientist, this document is structured to offer not just procedural steps, but a deeper understanding of the rationale behind the experimental choices in Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The guide is intended to be a self-validating system for researchers, ensuring the generation of high-quality, reproducible data essential for regulatory submissions, publications, and advancing drug discovery programs.

Introduction: The Imperative of Unambiguous Structural Elucidation

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[2][3] The specific substitution pattern of this compound, incorporating both a bromine and a fluorine atom, presents a unique electronic and steric profile that is of significant interest in the exploration of new chemical entities. Unambiguous confirmation of the molecular structure and purity of this compound is paramount before its use in any biological or chemical studies. Spectroscopic analysis provides the definitive "fingerprint" of a molecule, and a thorough understanding of its NMR, MS, and IR data is non-negotiable for scientific rigor.

This guide will walk you through the process of obtaining and interpreting the spectral data for this compound, providing both the "how" and the "why" at each step.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are fundamental, with 2D NMR techniques providing definitive assignments.

Predicted ¹H and ¹³C NMR Data

While experimental data is the gold standard, we can predict the approximate chemical shifts (δ) for this compound based on the known spectra of related substituted indazoles.[6][7][8] These predictions serve as a valuable guide for the experimentalist.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H1~13.5br s-
H3~8.3s-
H5~7.5ddJ(H-F) ≈ 8.5, J(H-H) ≈ 7.0
H6~7.1tJ(H-H) ≈ 7.0

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

CarbonPredicted Chemical Shift (ppm)
C3~135
C3a~120
C4~100 (d, J(C-F) ≈ 15 Hz)
C5~125
C6~115 (d, J(C-F) ≈ 5 Hz)
C7~150 (d, J(C-F) ≈ 240 Hz)
C7a~140
Experimental Protocol for NMR Analysis

The following protocol is designed to yield high-quality NMR data for this compound.

2.2.1. Sample Preparation

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its high boiling point, which minimizes evaporation. It will also allow for the observation of the exchangeable N-H proton.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6 mL of DMSO-d₆. This concentration should provide a good signal-to-noise ratio in a reasonable number of scans.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

  • Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent shimming issues.

2.2.2. Data Acquisition

A standard 400 MHz or 500 MHz NMR spectrometer is recommended.

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H spectrum.

    • Typical spectral width: -2 to 16 ppm.

    • Number of scans: 16-32.

    • A longer relaxation delay (e.g., 5 seconds) may be necessary for accurate integration of all signals.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a much lower natural abundance than ¹H.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Data Interpretation: A Step-by-Step Guide
  • ¹H NMR Analysis:

    • Identify the broad singlet in the downfield region (~13.5 ppm) corresponding to the N-H proton.

    • Locate the singlet for the H3 proton, which is expected to be the most downfield of the aromatic protons due to its position adjacent to the nitrogen atoms.

    • Analyze the aromatic region for the two remaining protons. The doublet of doublets (dd) will correspond to H5, showing coupling to both the adjacent H6 and the fluorine at position 7. The triplet (t) will be due to H6, coupled to H5.

  • ¹³C NMR Analysis:

    • Identify the seven distinct carbon signals.

    • The carbon attached to the fluorine (C7) will appear as a doublet with a large coupling constant (J(C-F) ~240 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings.

  • 2D NMR for Definitive Assignments:

    • Use the HSQC spectrum to connect the proton signals to their corresponding carbon signals.

    • Employ the HMBC spectrum to confirm the connectivity. For example, the H3 proton should show correlations to C3a and C7a. The H5 proton should show correlations to C4, C7, and C7a.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.[9][10] Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.[11][12][13]

Predicted Mass Spectrum
  • Molecular Ion Peak: Due to the presence of bromine, the molecular ion will appear as a characteristic doublet with approximately equal intensity for the [M+H]⁺ and [M+H+2]⁺ ions, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

    • Expected m/z for C₇H₄⁷⁹BrFN₂ + H⁺ = 214.96

    • Expected m/z for C₇H₄⁸¹BrFN₂ + H⁺ = 216.96

  • Fragmentation: Collision-induced dissociation (CID) of the molecular ion is expected to result in the loss of small neutral molecules. Potential fragmentation pathways include the loss of HCN, N₂, or HBr.

Experimental Protocol for ESI-MS

3.2.1. Sample Preparation

  • Solvent System: A mixture of acetonitrile and water (1:1) with 0.1% formic acid is a common and effective solvent system for ESI-MS in positive ion mode. The formic acid aids in the protonation of the analyte.

  • Concentration: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable organic solvent. Then, dilute this stock solution to a final concentration of 1-10 µg/mL in the ESI solvent system.

  • Sample Purity: Ensure the sample is free of non-volatile salts, which can suppress the ESI signal.

3.2.2. Data Acquisition

  • Ionization Mode: Positive ion mode is recommended to observe the protonated molecule [M+H]⁺.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements, which can confirm the elemental composition.

  • MS/MS Analysis: Perform a product ion scan on the isolated molecular ion peak to obtain fragmentation data.

Data Interpretation
  • Confirm Molecular Weight: Observe the characteristic isotopic pattern of the molecular ion to confirm the presence of one bromine atom. The accurate mass measurement should be within 5 ppm of the calculated theoretical mass.

  • Analyze Fragmentation Pattern: Propose fragmentation pathways that are consistent with the observed product ions. This can provide further confirmation of the molecular structure.

G cluster_workflow General Spectroscopic Analysis Workflow A Synthesized This compound B NMR Sample Preparation (DMSO-d6) A->B D MS Sample Preparation (ACN/H2O) A->D F IR Sample Preparation (ATR or KBr) A->F C NMR Data Acquisition (1H, 13C, COSY, HSQC, HMBC) B->C H Data Interpretation & Structural Elucidation C->H E MS Data Acquisition (ESI-MS, MS/MS) D->E E->H G IR Data Acquisition (FT-IR) F->G G->H

Caption: A generalized workflow for the complete spectroscopic characterization of a novel compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][2][3][14][15]

Predicted IR Absorption Bands

Table 3: Predicted Characteristic IR Peaks for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
~1620, ~1500Medium-StrongC=C and C=N stretching in the aromatic rings
~1250StrongC-F stretch
~1100MediumC-N stretch
~800StrongAromatic C-H out-of-plane bending
~600MediumC-Br stretch
Experimental Protocol for FT-IR

For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the most convenient method.

4.2.1. Sample Preparation (ATR)

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

4.2.2. Data Acquisition

  • Record a background spectrum of the empty ATR crystal.

  • Record the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation
  • Compare the observed absorption bands with the predicted values in Table 3.

  • The presence of the key functional group vibrations will provide further confirmation of the compound's identity.

Conclusion

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. By following the detailed protocols and interpretation guidelines presented in this guide, researchers can be confident in the structural integrity and purity of their compound. This rigorous analytical approach is the foundation of high-quality research and development in the chemical and pharmaceutical sciences.

References

Review of 4-Bromo-7-fluoro-1H-indazole in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Bromo-7-fluoro-1H-indazole in Medicinal Chemistry

Abstract

This compound is a strategically important heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a synthetically versatile bromine atom and a modulating fluorine atom on the indazole core, offers a powerful platform for the design and synthesis of novel therapeutic agents. The indazole scaffold itself is recognized as a privileged structure, frequently found in clinically approved drugs and late-stage clinical candidates, particularly in oncology.[1][2][3] This guide provides an in-depth review of the synthesis, reactivity, and application of this compound, with a focus on its role in the development of kinase inhibitors and other targeted therapies. We will explore the causality behind its use in drug design, provide detailed experimental protocols, and present a forward-looking perspective on its potential in future drug discovery programs.

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole rings, is a cornerstone of medicinal chemistry.[3][4] Its rigid, bicyclic structure provides a well-defined orientation for substituents to interact with biological targets, while the presence of two nitrogen atoms offers opportunities for hydrogen bonding and serves as a key pharmacophoric feature.[1] The 1H-indazole tautomer is the most thermodynamically stable and is prevalent in biologically active molecules.[1][2]

The specific scaffold, this compound, is of particular interest due to its dual functionality:

  • The 4-Bromo Group: This serves as a versatile synthetic handle. The carbon-bromine bond is highly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the systematic and efficient introduction of diverse chemical moieties to explore the structure-activity relationship (SAR) of a drug candidate.

  • The 7-Fluoro Group: Fluorine substitution is a widely employed strategy in drug design. The fluorine atom at the 7-position can significantly influence the molecule's physicochemical properties. It can lower the pKa of the indazole N-H, enhance metabolic stability by blocking potential sites of oxidation, and modulate binding affinity through favorable electrostatic or hydrogen-bonding interactions with the target protein.[6]

This combination makes this compound a high-value intermediate for constructing libraries of complex molecules aimed at various therapeutic targets, especially protein kinases.[7][8]

Physicochemical Properties

A clear understanding of the fundamental properties of a building block is critical for its effective use in synthesis and drug design.

PropertyValueSource
CAS Number 1186334-63-3[9][10]
Molecular Formula C₇H₄BrFN₂[9][11]
Molecular Weight 215.02 g/mol [9][11]
Appearance Colorless crystal / Solid[11]
Melting Point 97-98 °C[11]
Solubility Soluble in organic solvents like ethanol and dimethylformamide.[11]

Synthesis and Reactivity

The efficient synthesis of the this compound core is crucial for its application. While various methods exist for indazole synthesis, a common approach involves the cyclization of appropriately substituted anilines.[12][13][14]

Representative Synthetic Pathway

A practical, multi-step synthesis can be designed starting from commercially available precursors. The following diagram illustrates a conceptual pathway, often involving bromination of a fluorinated aniline derivative followed by diazotization and cyclization.

G A Precursor (e.g., 2-Fluoro-3-methylaniline) B Bromination (e.g., NBS) A->B Step 1 C Intermediate (e.g., 4-Bromo-2-fluoro-3-methylaniline) B->C D Diazotization & Cyclization (e.g., NaNO₂, acid) C->D Step 2 E This compound D->E G cluster_0 Scaffold Modification cluster_1 Drug Candidate Synthesis A This compound C4-Br N1-H B Suzuki Coupling (Adds Specificity Group) A:f1->B C N-Alkylation (Adds Solubilizing Group) A:f2->C D Hypothetical Kinase Inhibitor Hinge Binder Specificity Group Solubilizing Group B->D C->D start Start: this compound step1 Step 1: Suzuki Coupling Introduce 2,6-dichloro-3,5-dimethoxyphenyl group at C4. Rationale: This moiety is known to confer FGFR selectivity. start->step1 step2 Step 2: N-Alkylation Attach a piperidine-containing side chain at N1. Rationale: Improves aqueous solubility and provides a vector for further optimization. step1->step2 step3 Step 3: Purification & Characterization Purify via column chromatography. Confirm structure using NMR and Mass Spectrometry. step2->step3 step4 Step 4: Biological Evaluation Test in FGFR enzymatic assays. Profile in cancer cell lines with FGFR aberrations. step3->step4 end End: Lead Compound Identified step4->end

References

Methodological & Application

Application Notes and Protocols: A Validated Synthesis of 4-Bromo-7-fluoro-1H-indazole from 3-fluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 4-Bromo-7-fluoro-1H-indazole, a critical building block in modern medicinal chemistry. Indazole derivatives are prominent scaffolds in numerous pharmaceuticals, including potent kinase inhibitors used in oncology.[1][2] The protocol herein details a robust and scalable two-step synthetic route starting from the readily available precursor, 3-fluoro-2-methylaniline.[3] This guide is structured to provide not only a step-by-step protocol but also the underlying mechanistic rationale, expert insights for process optimization, and rigorous validation checkpoints, ensuring both scientific integrity and practical applicability for researchers in drug discovery and development.

Overall Synthetic Scheme

The synthesis is a two-step process commencing with the regioselective bromination of 3-fluoro-2-methylaniline to yield the key intermediate, 6-bromo-3-fluoro-2-methylaniline. This intermediate subsequently undergoes an intramolecular cyclization via diazotization to form the target compound, this compound.

Caption: High-level workflow for the synthesis of this compound.

Part I: Mechanistic Rationale and Strategy

A deep understanding of the reaction mechanisms is paramount for successful synthesis, troubleshooting, and optimization. This section elucidates the chemical principles governing each synthetic step.

Step 1: Regioselective Electrophilic Bromination

The initial step involves the bromination of the 3-fluoro-2-methylaniline starting material. The key challenge is to control the regioselectivity of this electrophilic aromatic substitution.

  • Causality of Reagent Choice : N-Bromosuccinimide (NBS) is selected as the brominating agent over elemental bromine (Br₂). NBS is a solid that is safer and easier to handle than liquid bromine and generates a low concentration of Br⁺ in situ, which helps to prevent over-bromination and improves selectivity.[4] Acetonitrile is an excellent solvent for this reaction, facilitating the dissolution of the starting material and reagent.

  • Directing Group Effects : The regiochemical outcome is dictated by the electronic effects of the three substituents on the aniline ring:

    • Amino (-NH₂) : A powerful activating, ortho-, para-directing group.

    • Fluoro (-F) : A deactivating, ortho-, para-directing group (due to competing inductive withdrawal and resonance donation).

    • Methyl (-CH₃) : A weakly activating, ortho-, para-directing group.

    The highly activating amino group is the dominant directing influence. The positions ortho to the amino group are C2 (blocked by the methyl group) and C6. The position para to the amino group is C4. Both C4 and C6 are viable positions for substitution. However, the position para to the strong activating group is often favored, leading to the selective introduction of the bromine atom at the C6 position, yielding 6-bromo-3-fluoro-2-methylaniline .

Step 2: Intramolecular Cyclization via Diazotization

This transformation is a variation of the classic indazole synthesis from o-toluidines.[5] It proceeds through the formation of a diazonium salt intermediate, which rapidly cyclizes.

  • Formation of the Diazotizing Agent : Isoamyl nitrite, in the presence of acetic acid, serves as the source of the nitrosonium ion (NO⁺), the key electrophile for diazotization. This method avoids the use of aqueous sodium nitrite and strong mineral acids, offering milder reaction conditions.[6]

  • Mechanism : The reaction proceeds via the following sequence:

    • Diazotization : The primary amino group of 6-bromo-3-fluoro-2-methylaniline attacks the nitrosonium ion. A series of proton transfers and subsequent dehydration generates the aryl diazonium salt intermediate.[7][8][9]

    • Intramolecular Cyclization : The diazonium group is an excellent leaving group (N₂). The intermediate undergoes an intramolecular electrophilic attack where the C-H bond of the adjacent methyl group attacks the ipso-carbon bearing the diazonium group, leading to the formation of the five-membered pyrazole ring and the expulsion of dinitrogen gas. This cyclization is a concerted process that forms the stable aromatic indazole core.

G A Aniline Intermediate C N-Nitroso Aniline A->C + NO⁺ B Nitrosonium Ion (from Isoamyl Nitrite) D Diazohydroxide C->D Proton Transfer E Aryl Diazonium Ion D->E - H₂O F Cyclization (Transition State) E->F Intramolecular Attack H Loss of N₂ F->H Ring Closure G Final Product (this compound) H->G Tautomerization

Caption: Simplified mechanism for diazotization and indazole ring formation.

Part II: Detailed Experimental Protocols

Safety Precautions:

  • General : All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

  • N-Bromosuccinimide (NBS) : Corrosive and a lachrymator. Avoid inhalation of dust and contact with skin and eyes.

  • Bromine (potential byproduct) : Highly toxic, corrosive, and causes severe burns.[10][11][12][13][14] Ensure any potential release is contained and neutralized.

  • Isoamyl Nitrite : Flammable liquid and vapor. Harmful if inhaled.

  • Acetic Acid : Corrosive. Causes severe skin burns and eye damage.

Materials and Equipment
  • 3-Fluoro-2-methylaniline

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN), anhydrous

  • Isoamyl Nitrite

  • Acetic Acid (AcOH), glacial

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flasks, magnetic stirrer and stir bars, condenser, dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Silica gel for column chromatography

Protocol 1: Synthesis of 6-Bromo-3-fluoro-2-methylaniline (Intermediate 1)
  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluoro-2-methylaniline (5.00 g, 39.9 mmol, 1.0 eq).

  • Dissolution : Add anhydrous acetonitrile (100 mL) and stir until the aniline is fully dissolved.

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Slowly add N-Bromosuccinimide (NBS) (7.11 g, 39.9 mmol, 1.0 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction : Stir the reaction mixture at 0-5 °C for 2 hours.

  • Monitoring (Trustworthiness Check) : Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Quenching : Once the reaction is complete, pour the mixture into 200 mL of water.

  • Extraction : Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing : Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (1 x 100 mL) and brine (1 x 100 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : The crude 6-bromo-3-fluoro-2-methylaniline can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Protocol 2: Synthesis of this compound (Final Product)
  • Reaction Setup : To a 250 mL round-bottom flask, add the crude 6-bromo-3-fluoro-2-methylaniline (8.15 g, 39.9 mmol, 1.0 eq) and glacial acetic acid (80 mL).

  • Heating : Heat the mixture to 60 °C with stirring.

  • Reagent Addition : Add isoamyl nitrite (6.4 mL, 47.9 mmol, 1.2 eq) dropwise via a dropping funnel over 30 minutes. Gas evolution (N₂) will be observed.

  • Reaction : After the addition is complete, maintain the temperature at 60 °C and stir for an additional 1 hour.

  • Monitoring (Trustworthiness Check) : Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes) until the intermediate is fully consumed.

  • Workup : Cool the reaction mixture to room temperature and pour it slowly into 400 mL of an ice-water mixture.

  • Precipitation : Stir the resulting suspension for 30 minutes. A solid precipitate should form.

  • Isolation : Collect the solid product by vacuum filtration, washing the filter cake thoroughly with cold water.

  • Drying : Dry the solid product under vacuum to a constant weight.

  • Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to afford the final product as a crystalline solid.[15]

Part III: Data Summary and Troubleshooting

Quantitative Data Summary
ReagentMW ( g/mol )Amount (g)Amount (mmol)Equivalents
Step 1
3-Fluoro-2-methylaniline125.155.0039.91.0
N-Bromosuccinimide (NBS)177.987.1139.91.0
Product: Intermediate 1204.04~8.15~39.9~100% (Th.)
Step 2
6-Bromo-3-fluoro-2-methylaniline204.048.1539.91.0
Isoamyl Nitrite117.155.6147.91.2
Product: Final215.02~6.1-7.3~28.3-34.071-85% (Typical)

Note: Yields are illustrative and may vary based on experimental conditions and purification efficiency.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low yield or incomplete reaction Insufficient cooling during NBS addition; Inactive NBS.Maintain temperature strictly below 5 °C. Use freshly opened or properly stored NBS.
Step 1: Multiple spots on TLC (over-bromination) Reaction temperature too high; Excess NBS used.Ensure precise temperature control and stoichiometry. Quench the reaction as soon as the starting material is consumed.
Step 2: Reaction fails to initiate Impure starting aniline; Inactive isoamyl nitrite.Purify the aniline intermediate from Step 1. Use fresh isoamyl nitrite.
Step 2: Low yield of final product Diazonium salt decomposition (temperature too high); Inefficient precipitation.Maintain the reaction temperature at 60 °C, do not overheat. Ensure the workup is performed with a cold ice-water mixture to maximize precipitation.
Final Product: Oily or impure solid Incomplete reaction; Trapped impurities.Re-purify by column chromatography or perform a careful recrystallization, ensuring slow cooling to promote crystal growth over "oiling out".[15]

References

Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the successful execution of Suzuki-Miyaura cross-coupling reactions using 4-Bromo-7-fluoro-1H-indazole. The indazole scaffold is a privileged structure in medicinal chemistry, and its fluorinated derivatives are of particular interest for their potential to enhance pharmacokinetic properties.[1][2][3] This document delves into the mechanistic underpinnings of the reaction, offers validated step-by-step protocols for both conventional heating and microwave-assisted synthesis, presents a comparative data table of reaction conditions, and provides expert insights into troubleshooting and optimization.

Introduction: The Strategic Importance of 4-Aryl-7-fluoro-1H-indazoles

The indazole nucleus is a cornerstone in modern drug discovery, forming the core of numerous therapeutic agents across oncology, inflammation, and neurology.[2][3][4] Its unique bioisosteric relationship with indole and phenol, coupled with its ability to engage in critical hydrogen bonding interactions, makes it a highly sought-after scaffold. The introduction of a fluorine atom, as in the 7-fluoro-indazole core, can significantly improve a molecule's metabolic stability, membrane permeability, and binding affinity by altering its lipophilicity and electronic properties.[1]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile C-C bond-forming methods in the synthetic chemist's toolkit.[5][6][7] Its broad functional group tolerance, relatively mild conditions, and the vast commercial availability of boronic acid derivatives make it an indispensable tool for rapidly generating molecular diversity in drug discovery programs.[5][8] This guide focuses on leveraging this reaction to couple this compound with various (hetero)aryl boronic acids, providing a direct route to novel 4-substituted indazole derivatives.

A key challenge often encountered with such substrates is the presence of the acidic N-H proton on the indazole ring, which can potentially interfere with the catalytic cycle.[9] The protocols herein are designed to address this challenge, enabling efficient coupling on the unprotected heterocycle, thereby avoiding additional protection and deprotection steps that can complicate synthetic routes.[9][10]

The Reaction Mechanism: A Palladium-Catalyzed Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[11][12] Understanding this cycle is paramount for rational optimization and troubleshooting.

The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[13]

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic boronate complex.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂(Br)) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂(Ar')) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product 4-Aryl-7-fluoro-1H-indazole (Product) trans_complex->product sub1 This compound sub1->oa_complex sub2 Ar'-B(OH)₂ + Base sub2->trans_complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimized Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for performing the Suzuki coupling on this compound. It is crucial that all solvents are degassed prior to use and that the reaction is maintained under an inert atmosphere (Argon or Nitrogen) to prevent oxidation and deactivation of the palladium catalyst.

General Experimental Workflow

The overall process, from setup to purification, follows a standardized sequence that ensures reproducibility and high purity of the final product.

Workflow start Start reagents Combine Reactants (Indazole, Boronic Acid, Base, Catalyst) start->reagents inert Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat Reaction Mixture (Conventional or Microwave) solvent->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup (Dilute, Wash, Dry, Concentrate) monitor->workup purify Purification (Silica Gel Chromatography) workup->purify end Characterize Pure Product purify->end

Caption: Standard experimental workflow for Suzuki-Miyaura coupling reactions.

Protocol 1: Conventional Heating Method

This method is suitable for standard laboratory setups and is highly reliable.

  • Reagents and Materials:

    • This compound (1.0 equiv.)

    • Arylboronic acid (1.2-1.5 equiv.)

    • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)

    • Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv.)

    • Solvent System (e.g., 1,4-Dioxane/Water, 4:1 ratio)

    • Schlenk flask or sealed reaction tube

    • Magnetic stirrer and heating mantle/oil bath

    • Standard glassware for workup and purification

  • Step-by-Step Procedure:

    • To a Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.

    • Seal the flask, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

    • Using a syringe, add the degassed solvent mixture to the flask.

    • Stir the reaction mixture and heat to 90-110 °C for 4-18 hours.

    • Monitor the reaction's progress periodically by taking small aliquots and analyzing them via TLC or LC-MS.

    • Once the starting material is consumed, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[8]

    • Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the resulting crude residue by column chromatography on silica gel to yield the pure 4-aryl-7-fluoro-1H-indazole product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often leads to improved yields by promoting rapid, uniform heating.[7][10][14]

  • Reagents and Materials:

    • Same reagents as Protocol 1.

    • Microwave-specific reaction vial with a stir bar.

    • Microwave reactor.

  • Step-by-Step Procedure:

    • In a microwave reaction vial, combine this compound, the arylboronic acid, base, and palladium catalyst.

    • Add the solvent mixture and a magnetic stir bar.

    • Securely seal the vial with a cap.

    • Place the vial inside the microwave reactor cavity.

    • Irradiate the mixture at a set temperature (e.g., 120-140 °C) for 20-60 minutes with stirring.

    • After the reaction is complete, allow the vial to cool to a safe handling temperature (below 50 °C).

    • Perform the workup and purification steps exactly as described in Protocol 1 (steps 7-10).

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent is critical for success. The following table summarizes conditions that have been successfully applied to the Suzuki coupling of bromoindazole derivatives, providing a valuable starting point for optimization.

EntryPalladium Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C) / TimeYield (%)Reference
1Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O140 °C / 4 h~70-90[7][14]
2PdCl₂(dppf)·DCM (5)K₂CO₃ (3.0)Dioxane/H₂O100 °C / 12 h~80-95[11]
3PdCl₂(PPh₃)₂ (10)Na₂CO₃ (3.0)Dioxane/H₂O90 °C / 1 h~75-90[15]
4Pd(OAc)₂ (5) / SPhos (5)K₂CO₃ (3.0)Acetonitrile/H₂O37 °C / 18 hVaries[8]
5Pd(PPh₃)₄ (7)Cs₂CO₃ (2.0)Ethanol100 °C / 30 min (MW)Varies[8]

Yields are representative for various bromoindazoles and boronic acids and may vary for this compound.

Troubleshooting and Key Considerations for Success

Even with robust protocols, challenges can arise. Below are common issues and expert recommendations.

  • Issue: Low or No Conversion

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure rigorous degassing of solvents and maintain a positive pressure of inert gas throughout the reaction setup and duration.

    • Cause: Poor quality or decomposition of the boronic acid (protodeboronation).

    • Solution: Use fresh, high-quality boronic acid. Store boronic acids in a desiccator. Consider using more stable boronic esters (e.g., pinacol esters) if the acid is problematic.

    • Cause: Inappropriate base or solvent. The base must be strong enough to form the boronate but not so strong as to cause side reactions.

    • Solution: Screen different bases. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are often effective for challenging substrates or N-H containing heterocycles.[9][10]

  • Issue: Formation of Side Products

    • Cause: Homocoupling of the boronic acid to form a biaryl byproduct.

    • Solution: This is often caused by oxygen or an imbalance in reaction rates. Ensure an inert atmosphere and use the recommended stoichiometry (a slight excess of boronic acid, typically 1.2-1.5 equivalents).

    • Cause: Dehalogenation of the this compound starting material.

    • Solution: This can be promoted by excessive heat or prolonged reaction times. Monitor the reaction closely and stop it once the starting material is consumed. A different ligand or catalyst system may also be required.

  • Consideration: The N-H Indazole Proton

    • The acidic proton on the indazole nitrogen can react with strong bases or coordinate to the palladium center, potentially inhibiting the reaction.[9][16] While the protocols provided are often successful for unprotected indazoles, highly sensitive systems may benefit from using a milder base like K₃PO₄ or by employing advanced catalyst systems with bulky ligands (e.g., Buchwald or N-heterocyclic carbene ligands) known to be more tolerant of such functional groups.[9][17]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an exceptionally effective and reliable strategy for the synthesis of 4-aryl-7-fluoro-1H-indazoles. By carefully selecting the palladium catalyst, base, and solvent system, researchers can efficiently generate diverse libraries of these valuable compounds. The protocols and insights provided in this guide serve as a robust foundation for achieving high yields and purity, accelerating the discovery and development of novel indazole-based therapeutics.

References

Application Notes: Palladium-Catalyzed Cross-Coupling of 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 4-Bromo-7-fluoro-1H-indazole. This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the fluorinated indazole scaffold in biologically active molecules.[1][2] This document outlines the foundational principles, key reaction parameters, and step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse array of functionalized indazole derivatives.

Introduction: The Strategic Importance of this compound

The indazole nucleus is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of indole and found in numerous compounds with a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[1][3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated heterocycles highly valuable in drug design.[5][6]

This compound is a strategic starting material that combines these features. The bromine atom at the C4 position serves as a versatile handle for introducing molecular complexity through transition metal-catalyzed cross-coupling reactions.[3][7] This allows for the systematic exploration of the chemical space around the indazole core, which is crucial for structure-activity relationship (SAR) studies. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are arguably the most powerful and widely used methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, respectively.[4][8][9][10]

This guide provides the scientific rationale and field-tested protocols to empower researchers to effectively utilize this key building block.

Chemical Profile and Reactivity Considerations

Understanding the inherent reactivity of this compound is critical for successful reaction design.

  • Electronic Effects: The indazole ring possesses two nitrogen atoms, influencing the electron distribution. The fluorine atom at C7 is a strongly electron-withdrawing group, which can impact the reactivity of the C4-Br bond, making it more susceptible to oxidative addition by a Pd(0) catalyst.

  • Acidity of the N-H Proton: The N-H proton of the pyrazole ring is acidic. In the presence of a strong base, deprotonation can occur. This necessitates careful consideration of the base used and, in some cases, the use of an N-protecting group may be advantageous or required, particularly in Buchwald-Hartwig aminations, to prevent side reactions or catalyst inhibition.[11][12][13]

  • Regioselectivity: The C4-Br bond is the primary site for palladium-catalyzed cross-coupling. Other positions, such as C3, are also known reactive sites for functionalization, but the C-Br bond provides a specific and reliable handle for the reactions discussed herein.[7][14]

Core Palladium-Catalyzed Coupling Methodologies

Palladium-catalyzed cross-coupling reactions share a common mechanistic framework, typically involving a Pd(0)/Pd(II) catalytic cycle. The choice of catalyst, ligand, base, and solvent is paramount for achieving high efficiency and broad substrate scope.

The Catalytic Cycle: A Unified Mechanism

The general mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indazole, forming a Pd(II) intermediate.

  • Transmetalation / Coordination-Deprotonation: The coupling partner (e.g., organoboron for Suzuki, amine for Buchwald-Hartwig, or copper acetylide for Sonogashira) interacts with the Pd(II) complex.

  • Reductive Elimination: The two organic fragments couple, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Catalytic Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Active Pd(0) Catalyst Ox_Add Oxidative Addition Pd(0)L2->Ox_Add Pd(II)_Complex Indazolyl-Pd(II)-Br Complex Ox_Add->Pd(II)_Complex Transmetalation Transmetalation / Coordination Pd(II)_Complex->Transmetalation Coupled_Complex Indazolyl-Pd(II)-R Complex Transmetalation->Coupled_Complex Red_Elim Reductive Elimination Coupled_Complex->Red_Elim Red_Elim->Pd(0)L2 Product Coupled Product Red_Elim->Product Indazole 4-Br-7-F-Indazole Indazole->Ox_Add Partner Coupling Partner (Boronic Acid, Amine, Alkyne) Partner->Transmetalation

Fig. 1: Generalized Palladium Catalytic Cycle.
Choosing the Right Tools: Catalysts, Ligands, and Bases

The success of any cross-coupling reaction hinges on the synergistic interplay between its components.

ComponentRole & RationaleCommon Examples
Pd Precatalyst Source of the active Pd(0) species. Pd(II) sources are often used as they are more air-stable and are reduced in situ.Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, PdCl₂(dppf)
Ligand Stabilizes the Pd center, modulates its reactivity, and facilitates both oxidative addition and reductive elimination. Bulky, electron-rich phosphine ligands are often superior.PPh₃, dppf , Xantphos, SPhos, RuPhos, BINAP[9][15]
Base Activates the coupling partner (e.g., boronic acid in Suzuki) or facilitates deprotonation (e.g., amine in Buchwald-Hartwig). Base strength is a critical parameter.K₂CO₃, Cs₂CO₃, K₃PO₄ (inorganic); NaOt-Bu, DBU (organic)
Solvent Solubilizes reactants and influences catalyst activity. Aprotic polar solvents are common.1,4-Dioxane, Toluene, DMF, THF, DME[4][16]

Detailed Application Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents are hazardous and should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Reactions involving air-sensitive reagents should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol is designed for the coupling of this compound with a generic arylboronic acid to form a 4-aryl-7-fluoro-1H-indazole.

G Workflow: Suzuki-Miyaura Coupling A 1. Reagent Setup B 2. Inert Atmosphere A->B C 3. Reagent Addition B->C D 4. Heating & Reaction C->D E 5. Monitoring (TLC/LC-MS) D->E E->D Continue heating if incomplete F 6. Workup E->F Reaction complete G 7. Purification F->G H 8. Characterization G->H

References

Application Notes & Protocols: The Strategic Use of 4-Bromo-7-fluoro-1H-indazole in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Scaffold and the Advantage of Strategic Fluorination in Kinase Inhibition

The indazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved and investigational kinase inhibitors.[1] Its bicyclic structure, comprising fused benzene and pyrazole rings, serves as an effective bioisostere for the native purine core of ATP, enabling competitive binding to the kinase active site.[2][3] The therapeutic success of indazole-based drugs has spurred extensive research into its functionalization to enhance potency, selectivity, and pharmacokinetic properties.[1][4]

A key strategy in modern drug design is the incorporation of fluorine atoms into lead compounds.[5] Fluorine, being the most electronegative element, imparts unique physicochemical properties to organic molecules. Its introduction can significantly alter a compound's metabolic stability, membrane permeability, pKa, and binding affinity to the target protein.[6][7] In the context of kinase inhibitors, strategic fluorination can lead to enhanced potency and a more desirable drug metabolism and pharmacokinetics (DMPK) profile.[5][7]

This application note focuses on 4-Bromo-7-fluoro-1H-indazole , a versatile building block for the synthesis of next-generation kinase inhibitors. The presence of a bromine atom at the 4-position provides a handle for facile carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[8][9] The fluorine atom at the 7-position is particularly advantageous, as it can modulate the electronic properties of the indazole ring system and potentially engage in favorable interactions within the kinase ATP-binding pocket, thereby enhancing inhibitory activity.[2][5]

Physicochemical Properties of this compound

A clear understanding of the starting material's properties is crucial for reaction optimization and handling.

PropertyValueReference
Molecular Formula C₇H₄BrFN₂
Molecular Weight 215.02 g/mol
Appearance Colorless crystal[10]
Melting Point 97-98 °C[10]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide[10]

Core Application: Suzuki-Miyaura Cross-Coupling for C-4 Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the efficient formation of C-C bonds between a halide and an organoboron compound.[8][9] In the synthesis of kinase inhibitors, this reaction is frequently employed to couple the core heterocyclic scaffold with various aryl or heteroaryl moieties, which can occupy different regions of the kinase active site and contribute to potency and selectivity. The 4-bromo substituent of this compound makes it an ideal substrate for this transformation.

Below is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. This protocol is based on established methods for similar transformations.[9][11]

Experimental Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize a 4-aryl-7-fluoro-1H-indazole derivative as a core intermediate for a kinase inhibitor.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃))

  • Anhydrous solvents: 1,4-Dioxane, Water, and Ethanol

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and magnetic stirrer

  • Reaction monitoring tools (TLC or LC-MS)

  • Purification supplies (Silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (nitrogen or argon) for 10-15 minutes to ensure an oxygen-free environment.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the anhydrous solvent system (e.g., a 3:1:1 mixture of 1,4-dioxane, water, and ethanol). Follow this with the addition of the palladium catalyst (0.05 - 0.10 eq).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-7-fluoro-1H-indazole.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants: - this compound - Arylboronic Acid - Base Inert Establish Inert Atmosphere (N₂ or Ar) Start->Inert Solvent_Cat Add Solvents and Pd Catalyst Inert->Solvent_Cat Heat Heat and Stir (80-100 °C) Solvent_Cat->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purify Column Chromatography Workup->Purify End Isolated Product: 4-Aryl-7-fluoro-1H-indazole Purify->End

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Structure-Activity Relationship (SAR) Insights

The synthesis of a library of 4-aryl-7-fluoro-1H-indazole analogs allows for the exploration of the structure-activity relationship (SAR).[12] The nature of the aryl group introduced at the C-4 position can significantly impact the inhibitor's interaction with the target kinase. For instance, substituents on the aryl ring can form additional hydrogen bonds, occupy hydrophobic pockets, or sterically influence the inhibitor's conformation. The 7-fluoro group often contributes to enhanced binding affinity through favorable electrostatic or dipole-dipole interactions with the protein backbone.[5]

Hypothetical Kinase Inhibitor Synthesis Pathway

The following diagram illustrates a plausible synthetic route to a hypothetical kinase inhibitor, "Indazofluorinib," starting from this compound. This pathway exemplifies the utility of our key building block in a multi-step synthesis.

Kinase_Inhibitor_Synthesis A This compound B Suzuki Coupling Arylboronic Acid, Pd Catalyst, Base A:f0->B:f0 C 4-Aryl-7-fluoro-1H-indazole B:f0->C:f0 D N-Alkylation Alkyl Halide, Base C:f0->D:f0 E 1-Alkyl-4-aryl-7-fluoro-1H-indazole D:f0->E:f0 F Further Functionalization e.g., Amide Coupling E:f0->F:f0 G { Final Kinase Inhibitor (Indazofluorinib)} F:f0->G:f0

Caption: Synthetic pathway to a hypothetical kinase inhibitor.

Conclusion and Future Perspectives

This compound stands out as a highly valuable and versatile building block in the design and synthesis of novel kinase inhibitors. Its strategic combination of a readily functionalizable bromine atom and a beneficial fluorine substituent provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The protocols and insights provided in this application note are intended to guide researchers in leveraging this key intermediate to accelerate the discovery and development of the next generation of targeted cancer therapeutics.

References

Application Notes and Protocols for the Use of 4-Bromo-7-fluoro-1H-indazole in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery of novel chemical scaffolds that can be developed into next-generation antibiotics.[1] The indazole core is recognized as a privileged heterocyclic structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities.[2][3] This document provides detailed application notes and experimental protocols for the utilization of 4-Bromo-7-fluoro-1H-indazole as a foundational scaffold in the discovery of new antibacterial drugs. We present a rationale for its selection, propose potential mechanisms of action based on closely related analogues, and provide robust, step-by-step protocols for synthesis, antibacterial screening, and preliminary mechanism-of-action studies. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising, yet underexplored, chemical entity to combat multidrug-resistant (MDR) bacteria.[4][5]

Introduction: The Strategic Value of the Indazole Scaffold

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is a cornerstone of modern drug design.[6] Its rigid structure and ability to participate in various non-covalent interactions (hydrogen bonding, π-stacking) make it an ideal anchor for engaging with biological targets. Indazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and potent antibacterial effects.[2][7][8]

The specific scaffold, This compound , offers distinct advantages for drug discovery:

  • Defined Substitution Vectors: The bromine and fluorine atoms provide specific vectors for probing molecular interactions and modulating physicochemical properties. The bromine at the C4 position can serve as a synthetic handle for further diversification via cross-coupling reactions.

  • Modulation of Properties: Halogenation is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and increase binding affinity. The electron-withdrawing nature of the fluorine atom can significantly alter the electronic properties of the indazole ring system.

  • Novelty and Patentability: As a less-explored isomer, derivatives of this scaffold offer significant potential for generating novel intellectual property.

This guide will focus on leveraging this scaffold to target validated bacterial pathways that are distinct from many current antibiotic classes, offering a potential solution to overcome existing resistance mechanisms.

Scaffold Synthesis and Characterization

Protocol 1: Proposed Synthesis of this compound

Causality and Rationale: This protocol is adapted from the practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, which demonstrates a highly efficient and regioselective approach.[10] The use of N-Bromosuccinimide (NBS) in concentrated sulfuric acid provides a powerful electrophilic brominating environment, directing the bromine to the desired position. The subsequent cyclization with hydrazine is a classic and high-yielding method for forming the indazole ring from an ortho-halobenzonitrile.[7]

Step 1: Regioselective Bromination of 2-Chloro-3-fluorobenzonitrile

  • To a stirred solution of concentrated sulfuric acid (H₂SO₄) at 0°C, slowly add 2-chloro-3-fluorobenzonitrile.

  • Once dissolution is complete, add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature below 5°C. The use of NBS provides a safe and effective source of electrophilic bromine.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the intermediate, 5-bromo-2-chloro-3-fluorobenzonitrile.

Step 2: Cyclization to form this compound

  • Suspend the intermediate from Step 1 in a suitable solvent such as n-butanol or 2-methoxyethanol.

  • Add hydrazine hydrate (80% solution in water) to the suspension. A molar excess is used to drive the reaction to completion.

  • Heat the reaction mixture to reflux (typically 110-120°C) for 4-6 hours. The high temperature is necessary to facilitate both the nucleophilic aromatic substitution of the chlorine atom and the subsequent intramolecular cyclization.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and add water to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Synthetic_Workflow start 2-Chloro-3-fluorobenzonitrile step1 Intermediate: 5-Bromo-2-chloro-3-fluorobenzonitrile start->step1  NBS, H₂SO₄ (Bromination)   end_product Product: This compound step1->end_product  Hydrazine Hydrate (Cyclization)  

Caption: Proposed synthetic workflow for this compound.

Hypothesis-Driven Antibacterial Screening

Based on extensive research into related indazole derivatives, we can formulate clear hypotheses regarding the potential antibacterial mechanisms of action for compounds derived from the this compound scaffold.

Primary Target Hypothesis: Inhibition of FtsZ and Cell Division

The Filamenting temperature-sensitive protein Z (FtsZ) is an essential and highly conserved bacterial GTPase, homologous to eukaryotic tubulin.[12] It polymerizes to form the Z-ring at the future division site, which acts as a scaffold for the entire cell division machinery (the divisome). Inhibition of FtsZ polymerization blocks cell division, leading to bacterial filamentation and eventual death. A series of novel 4-bromo-1H-indazole derivatives were recently identified as potent inhibitors of FtsZ with significant antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus and Streptococcus pyogenes.[13] This provides a strong, evidence-based rationale for screening this compound derivatives against this target.

FtsZ_Pathway cluster_cell Bacterial Cell FtsZ_m FtsZ Monomers Z_ring Z-Ring Formation (Polymerization) FtsZ_m->Z_ring GTP binding GTP GTP Divisome Divisome Assembly Z_ring->Divisome Septum Septum Formation Divisome->Septum Division Cell Division Septum->Division Inhibitor Indazole Derivative (e.g., from this compound) Inhibitor->Z_ring Inhibits Polymerization

Caption: Proposed mechanism of action via inhibition of FtsZ-mediated cell division.

Secondary Target Hypothesis: Inhibition of DNA Gyrase

Bacterial DNA gyrase (GyrB) and topoisomerase IV are essential type II topoisomerases that control DNA topology and are required for replication, transcription, and repair. They are clinically validated targets for the fluoroquinolone class of antibiotics. Several distinct classes of indazole derivatives have been discovered as potent inhibitors of the GyrB subunit, demonstrating excellent enzymatic and antibacterial activity against clinically important Gram-positive pathogens, including methicillin-resistant S. aureus (MRSA).[14][15] This presents a second, highly viable pathway to explore.

Protocols for Biological Evaluation

A tiered screening approach is recommended to efficiently identify active compounds and characterize their properties.

Screening_Workflow start Synthesized Library of This compound Derivatives mic Primary Screen: MIC Determination (Broth Microdilution) start->mic cytotox Secondary Screen: Cytotoxicity Assay (MTT) (Assess Selectivity) mic->cytotox Active Compounds moa Preliminary MoA: Bacterial Morphology (Microscopy for Filamentation) cytotox->moa Selective Compounds hit Validated Hit Compound moa->hit Confirm MoA Hypothesis

Caption: Tiered experimental workflow for antibacterial screening.

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the Minimum Inhibitory Concentration (MIC).[16][17][18]

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium (e.g., S. aureus ATCC 29213) from a fresh agar plate.

    • Inoculate the colonies into a tube of cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Preparation of Compound Plate:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., at 10 mM).

    • In a 96-well non-binding plate, perform a two-fold serial dilution of the stock solution in DMSO to create a concentration gradient.

    • Transfer a small, equal volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of a sterile 96-well clear-bottom microtiter plate. The final DMSO concentration in the assay should not exceed 1-2% to avoid solvent toxicity.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum (from step 1) to each well of the compound plate.

    • Controls are critical:

      • Positive Control: Wells containing bacteria and DMSO (vehicle) only (should show growth).

      • Negative Control: Wells containing sterile broth and DMSO only (should show no growth).

      • Standard Control: Include a known antibiotic (e.g., ciprofloxacin) as a reference.

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the first clear well).[17] Results can be read visually or with a plate reader measuring optical density at 600 nm.

Protocol 3: Cytotoxicity Assessment in Mammalian Cells (MTT Assay)

This assay determines the effect of the compounds on the viability of a mammalian cell line (e.g., HEK-293 or HepG2) to assess selectivity.[17]

  • Cell Seeding: Seed mammalian cells in a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the old medium in the wells with the medium containing the compound dilutions. Include vehicle controls (DMSO).

  • Incubation: Incubate the plate for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization and Reading: Add a solubilizing agent (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals. Read the absorbance at ~570 nm.

  • Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the vehicle control. A high IC₅₀ value (low toxicity) combined with a low MIC value (high antibacterial activity) indicates favorable selectivity.

Structure-Activity Relationship (SAR) Insights

Once initial hits are identified, a medicinal chemistry program can be initiated to explore the SAR and optimize the scaffold. Based on published data for related indazole antibacterials, key areas for modification on the this compound core would be the N1 and N2 positions of the pyrazole ring.

Scaffold/Derivative Class Target Key SAR Observations Reference
4-Bromo-1H-indazole Derivatives FtsZ- Substitution at the N1 position is critical for activity. - Small alkyl chains or substituted phenyl rings at N1 can confer potent activity. - Compound 18 (with a 4-chlorophenylacetyl group at N1) showed 256-fold more potent activity against penicillin-resistant S. aureus than the reference compound.[13]
Indazole-based GyrB Inhibitors DNA Gyrase B- N1 substitution with specific heterocyclic fragments (e.g., thiazole) is crucial for binding to the ATP-binding pocket. - Modifications at the C6 position of the indazole ring to engage with key amino acid residues (Asn54) can significantly enhance enzymatic and antibacterial activity.[14]
General Indazole Derivatives DNA Gyrase- The presence of a 5-amino-2-pyridinyl group at the N1 position was found to be important for potent activity against Gram-positive bacteria, including MRSA and VRE.[15]

These findings strongly suggest that the N1 position of the this compound scaffold is the primary point for synthetic elaboration to generate a library of diverse analogues for screening.

Conclusion

This compound represents a highly promising and strategically valuable starting point for the discovery of novel antibacterial agents. Its synthetic tractability, coupled with the proven potential of the indazole scaffold to inhibit essential and validated bacterial targets like FtsZ and DNA gyrase, provides a solid foundation for a hypothesis-driven drug discovery program. The protocols and insights provided in this guide offer a comprehensive framework for researchers to synthesize, screen, and optimize derivatives of this scaffold, with the ultimate goal of developing new therapies to combat the global threat of antibiotic resistance.

References

Application Note: A Scalable, Three-Step Gram-Scale Synthesis of 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the gram-scale synthesis of 4-Bromo-7-fluoro-1H-indazole, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The described three-step synthetic route starts from the commercially available 3-fluoro-2-methylaniline and proceeds through N-acetylation, regioselective bromination, and a subsequent diazotization-cyclization reaction. This protocol is designed to be robust, scalable, and reproducible, with detailed explanations for each experimental choice to ensure both safety and success. All quantitative data is summarized in tables, and key transformations are illustrated with diagrams for clarity.

Introduction: The Significance of Substituted Indazoles

The indazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including kinase inhibitors for oncology and treatments for neurodegenerative diseases.[1][2] Specifically, the unique substitution pattern of this compound offers medicinal chemists a versatile template for library synthesis. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a crucial handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.

Despite its importance, a detailed, scalable, and openly available protocol for this specific isomer is lacking. This guide aims to fill that gap by providing a self-validating, step-by-step procedure adapted from established methodologies for analogous structures, ensuring a high degree of confidence for researchers.[3] The chosen synthetic pathway is logical, cost-effective, and avoids hazardous reagents where possible, making it suitable for standard laboratory settings.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence starting from 3-fluoro-2-methylaniline. The workflow is depicted below.

G cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Target Molecule A Step 1: Acetylation N-(3-fluoro-2-methylphenyl)acetamide N-(3-fluoro-2-methylphenyl)acetamide A->N-(3-fluoro-2-methylphenyl)acetamide Acetic Anhydride, Pyridine B Step 2: Bromination N-(4-bromo-3-fluoro-2-methylphenyl)acetamide N-(4-bromo-3-fluoro-2-methylphenyl)acetamide B->N-(4-bromo-3-fluoro-2-methylphenyl)acetamide N-Bromosuccinimide (NBS), Acetonitrile C Step 3: Diazotization & Cyclization This compound This compound C->this compound Isoamyl Nitrite, Acetic Acid, Toluene D Final Product 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline->A N-(3-fluoro-2-methylphenyl)acetamide->B N-(4-bromo-3-fluoro-2-methylphenyl)acetamide->C

Figure 1: Overall synthetic workflow for this compound.

Detailed Experimental Protocol

This section provides a gram-scale, step-by-step methodology. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentCAS No.Molecular WeightSupplier SuggestionPurity
3-Fluoro-2-methylaniline443-86-7125.14 g/mol Sigma-Aldrich≥99%
Acetic Anhydride108-24-7102.09 g/mol Sigma-Aldrich≥99%
Pyridine110-86-179.10 g/mol Sigma-AldrichAnhydrous, 99.8%
N-Bromosuccinimide (NBS)128-08-5177.98 g/mol Sigma-Aldrich≥99%
Acetonitrile (ACN)75-05-841.05 g/mol Sigma-AldrichAnhydrous, 99.8%
Isoamyl Nitrite110-46-3117.15 g/mol Sigma-Aldrich≥97%
Toluene108-88-392.14 g/mol Sigma-AldrichAnhydrous, 99.8%
Acetic Acid64-19-760.05 g/mol Sigma-AldrichGlacial, ≥99.7%
Ethyl Acetate (EtOAc)141-78-688.11 g/mol Sigma-AldrichACS Reagent
Saturated Sodium BicarbonateN/AN/ALab PreparedN/A
Brine (Saturated NaCl)N/AN/ALab PreparedN/A
Anhydrous Magnesium Sulfate7487-88-9120.37 g/mol Sigma-Aldrich≥99.5%
Step 1: Acetylation of 3-Fluoro-2-methylaniline

Causality: The acetylation of the aniline protects the amino group from oxidation and side reactions in the subsequent steps. It also serves as a bulky ortho-, para-directing group, which helps ensure the regioselectivity of the bromination step. The use of pyridine as a base neutralizes the acetic acid byproduct.

Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-fluoro-2-methylaniline (12.5 g, 100 mmol, 1.0 equiv.).

  • Add anhydrous pyridine (150 mL) and cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (11.2 mL, 120 mmol, 1.2 equiv.) dropwise via a syringe over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water with vigorous stirring.

  • Collect the resulting white precipitate by vacuum filtration and wash the solid with cold water (3 x 100 mL).

  • Dry the solid under vacuum at 50 °C to a constant weight to yield N-(3-fluoro-2-methylphenyl)acetamide as a white crystalline solid.

    • Expected Yield: 15.9 g (95%)

    • Purity (by NMR): >98%

Step 2: Regioselective Bromination

Causality: This step introduces the bromine atom. The directing effects of the substituents on the ring determine the position of bromination. The acetamido group is a strong ortho-, para-director, and the methyl group is a weaker ortho-, para-director. The fluorine is ortho-, para-directing but deactivating. The position para to the strong acetamido group is the most activated and sterically accessible, leading to selective bromination at the C4 position. N-Bromosuccinimide (NBS) is used as a mild and safe source of electrophilic bromine.[3]

Protocol:

  • To a 1 L round-bottom flask, add N-(3-fluoro-2-methylphenyl)acetamide (15.9 g, 95 mmol, 1.0 equiv.) and dissolve it in anhydrous acetonitrile (400 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (17.7 g, 100 mmol, 1.05 equiv.) portion-wise over 20 minutes, keeping the solution protected from light.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (300 mL) and wash with saturated sodium bicarbonate solution (2 x 150 mL) and then brine (150 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain a crude solid.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure N-(4-bromo-3-fluoro-2-methylphenyl)acetamide as a white solid.

    • Expected Yield: 20.9 g (89%)

    • Purity (by NMR): >98%

Step 3: Diazotization and Intramolecular Cyclization

Causality: This is the key ring-forming step. Isoamyl nitrite, in the presence of acetic acid, generates a nitrosonium ion equivalent which diazotizes the aniline (formed in situ via hydrolysis of the acetamide under the acidic conditions, or the acetamide nitrogen attacks directly). The resulting diazonium salt is unstable and undergoes an intramolecular cyclization, where the pi-system of the ring attacks the diazonium group, leading to the formation of the indazole ring system with the expulsion of a stable nitrogen molecule.[4][5] This type of reaction is a variation of syntheses starting from o-toluidine derivatives.[4]

G Intermediate_2 N-(4-bromo-3-fluoro-2-methylphenyl)acetamide Diazonium_Salt Aryl Diazonium Intermediate Intermediate_2->Diazonium_Salt 1. Isoamyl Nitrite 2. H+ (Acetic Acid) Final_Product This compound Diazonium_Salt->Final_Product Intramolecular Cyclization (-N2)

References

Application Notes and Protocols for the Analytical Characterization of 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive technical guide provides a suite of robust analytical methodologies for the comprehensive characterization of 4-Bromo-7-fluoro-1H-indazole, a key heterocyclic intermediate in contemporary drug discovery and development. Addressing the needs of researchers, analytical scientists, and quality control professionals, this document outlines detailed protocols for identity, purity, and structural elucidation using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices and is designed to meet the rigorous standards of international regulatory bodies, ensuring data integrity and reliability.

Introduction: The Significance of this compound

Indazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous pharmacologically active agents. Their unique structural and electronic properties allow them to interact with a wide array of biological targets, leading to their use in the development of treatments for oncology, inflammation, and neurological disorders. This compound, with its specific substitution pattern of bromine and fluorine atoms, presents both opportunities and challenges in synthetic chemistry and drug design. The bromine atom serves as a versatile handle for further functionalization through cross-coupling reactions, while the fluorine atom can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Accurate and precise analytical characterization is paramount to ensure the quality, safety, and efficacy of any pharmaceutical ingredient. This guide provides the foundational analytical methods to confidently assess the identity, purity, and structural integrity of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for method development and interpretation of analytical data.

PropertyValueSource
Chemical Formula C₇H₄BrFN₂[1]
Molecular Weight 215.02 g/mol [1]
Appearance Colorless crystal[2]
Melting Point 97-98 °C[2]
Boiling Point 321.6 °C (Predicted)[2]
Density 1.859 g/cm³ (Predicted)[2]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.[2]
CAS Number 1186334-63-3[1]

Chromatographic Analysis for Purity and Assay

Chromatographic techniques are indispensable for determining the purity of this compound and for quantifying its concentration in various matrices.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Rationale: Reversed-phase HPLC is the workhorse for the analysis of moderately polar, non-volatile compounds like indazole derivatives. It offers high resolution, sensitivity, and reproducibility. The selection of a C18 stationary phase provides excellent hydrophobic retention for the aromatic indazole core. The mobile phase, a mixture of acetonitrile and water with a formic acid modifier, ensures good peak shape and ionization efficiency for potential mass spectrometric detection.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis A Accurately weigh This compound B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B E Equilibrate HPLC System B->E C Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) D Prepare Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile) F Inject Sample E->F G Gradient Elution F->G H UV Detection (e.g., 254 nm) G->H I Integrate Chromatogram H->I J Calculate Purity (% Area Normalization) I->J K Quantify Assay (External Standard) I->K

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity and assay determination.

Detailed Protocol:

Instrumentation and Consumables:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, water, and formic acid.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water.

    • Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

    • Degas both mobile phases before use.

  • Standard Solution Preparation (for Assay):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent). This yields a stock solution of 100 µg/mL.

    • Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution Preparation (for Purity and Assay):

    • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter an aliquot through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: Gradient elution (see table below).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm.

    Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Data Analysis:

    • Purity: For the sample solution, calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Construct a calibration curve from the peak areas of the standard solutions. Determine the concentration of the sample solution from the calibration curve and calculate the assay value.

Method Validation: This method should be validated in accordance with ICH Q2(R2) guidelines.[1][3] Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. It is particularly useful for identifying potential residual solvents from the synthesis or other volatile impurities that would not be detected by HPLC. The use of a mass spectrometer detector provides definitive identification based on the mass-to-charge ratio and fragmentation patterns.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis A Accurately weigh sample B Dissolve in a suitable volatile solvent (e.g., Dichloromethane) A->B C Inject sample into GC B->C D Temperature Programmed Separation C->D E Electron Ionization (EI) D->E F Mass Analysis (Scan Mode) E->F G Extract Total Ion Chromatogram (TIC) F->G H Identify peaks by library search (e.g., NIST) G->H I Quantify impurities (if necessary) H->I

Caption: Gas Chromatography-Mass Spectrometry (GC-MS) workflow for volatile impurity analysis.

Detailed Protocol:

Instrumentation and Consumables:

  • GC-MS system with a capillary column and an electron ionization (EI) source.

  • A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • High purity helium as the carrier gas.

  • GC vials with septa.

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound into a GC vial.

    • Add 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol) and vortex to dissolve.

  • GC-MS Conditions:

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1).

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks other than the solvent and the main component.

    • For each impurity peak, obtain the mass spectrum and compare it with a reference library (e.g., NIST) for identification.

Method Validation: According to ICH Q2(R2) guidelines, this method should be validated for specificity and limit of detection for known potential volatile impurities.[1][3]

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H NMR provides information about the number and environment of hydrogen atoms, ¹³C NMR details the carbon framework, and ¹⁹F NMR is crucial for fluorinated compounds, offering high sensitivity and a wide chemical shift range.

Detailed Protocol:

Instrumentation and Consumables:

  • NMR spectrometer (e.g., 400 MHz or higher).

  • NMR tubes.

  • Deuterated solvents (e.g., DMSO-d₆, CDCl₃).

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • For more detailed structural assignment, consider 2D NMR experiments such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).

  • Expected Spectral Features:

    • ¹H NMR: Expect signals in the aromatic region corresponding to the protons on the indazole ring. The integration of these signals should correspond to the number of protons. Coupling patterns (e.g., doublets, triplets) will provide information about adjacent protons.

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms (Br, F, N).

    • ¹⁹F NMR: A single signal is expected for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. It is a rapid and non-destructive technique for confirming the identity of a compound by comparing its spectrum to that of a reference standard.

Detailed Protocol:

Instrumentation and Consumables:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Procedure:

  • Sample Preparation:

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • FTIR Data Acquisition:

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Perform a background scan before acquiring the sample spectrum.

  • Expected Spectral Features:

    • N-H stretch: A peak in the region of 3300-3500 cm⁻¹.

    • C-H aromatic stretch: Peaks above 3000 cm⁻¹.

    • C=C aromatic stretch: Peaks in the 1400-1600 cm⁻¹ region.

    • C-F stretch: A strong absorption in the 1000-1300 cm⁻¹ region.

    • C-Br stretch: A peak in the 500-600 cm⁻¹ region.

Conclusion

The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures a thorough assessment of identity, purity, and structure. Adherence to the principles of method validation outlined by regulatory bodies such as the ICH is crucial for generating reliable and defensible data in a research and drug development setting. These protocols serve as a robust starting point for laboratories and can be further optimized based on specific instrumentation and analytical requirements.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Bromo-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical, field-proven solutions for obtaining this critical building block in high purity. The insights provided herein are synthesized from established chemical principles and practical laboratory experience.

Introduction to the Purification Challenges

This compound is a key intermediate in the synthesis of various biologically active molecules. Its purification, however, presents a unique set of challenges stemming from its chemical structure. The presence of bromine and fluorine atoms, coupled with the indazole core, can lead to the formation of closely related impurities that are often difficult to separate. This guide will walk you through troubleshooting common issues and provide robust protocols for achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

The impurities in your sample will largely depend on the synthetic route employed. However, based on common synthetic pathways for halogenated indazoles, you can anticipate the following classes of impurities[1]:

  • Starting Materials: Incomplete reactions can result in the presence of unreacted precursors.

  • Regioisomers: During the synthesis of indazoles, the formation of N1 and N2 substituted isomers is a common challenge, and their separation can be difficult due to similar polarities[2][3].

  • Over-brominated Species: Side reactions may lead to the formation of di-bromo indazole derivatives[1].

  • Dehalogenated Impurities: Reductive dehalogenation of the bromo-substituent can occur under certain conditions, leading to the formation of 7-fluoro-1H-indazole[4].

  • Residual Solvents and Reagents: Solvents used in the reaction and purification steps, as well as unreacted reagents, are common contaminants.

dot graph TD { A[Crude this compound] --> B{Potential Impurities}; B --> C[Unreacted Starting Materials]; B --> D[Regioisomers (e.g., N-alkylated)]; B --> E[Over-brominated Byproducts]; B --> F[Dehalogenated Species]; B --> G[Residual Solvents & Reagents]; }

Caption: Common Impurity Sources.

Q2: I'm seeing multiple spots on my TLC analysis that are very close together. How can I improve their separation?

Close-running spots on a Thin Layer Chromatography (TLC) plate are a common issue when dealing with regioisomers or other structurally similar impurities. Here’s how you can approach this:

  • Solvent System Optimization: The key is to experiment with different solvent systems. A good starting point for halogenated indazoles is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or dichloromethane.

    • Pro-Tip: Try adding a small percentage (0.5-1%) of a third solvent with a different polarity, such as methanol or triethylamine (if your compound is basic), to modulate the separation.

  • Multiple Developments: Running the TLC plate multiple times in the same solvent system can improve the resolution of closely related spots.

  • Change the Stationary Phase: If silica gel plates are not providing adequate separation, consider using alumina or reverse-phase TLC plates[5].

Q3: My compound is "oiling out" during recrystallization. What should I do?

"Oiling out" occurs when the solute comes out of the solution as a liquid instead of forming crystals. This is often due to the solution being supersaturated or cooling too quickly. Here are some troubleshooting steps:

  • Re-heat the solution: Add a small amount of additional hot solvent until the oil redissolves completely.

  • Slow Cooling: Allow the solution to cool to room temperature very slowly. You can insulate the flask to slow down the cooling process.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the liquid to induce crystallization.

  • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization[6].

  • Consider a different solvent system: The chosen solvent may not be ideal. A binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble) can sometimes prevent oiling out[6].

Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for purifying this compound. However, achieving optimal separation requires careful planning and execution.

Common Problem: Poor Separation of the Desired Product from an Impurity
Potential Cause Troubleshooting Strategy
Inappropriate Solvent System Perform a thorough TLC analysis with various solvent systems to find the optimal eluent for separation. A good starting point is a gradient of ethyl acetate in hexane.
Column Overloading Use an appropriate amount of crude material for the column size. A general rule of thumb is to load 1-5% of the silica gel weight.
Improper Column Packing Ensure the silica gel is packed uniformly to avoid channeling. Both dry and wet packing methods can be effective if done carefully[7].
Co-eluting Impurities If impurities have very similar polarity, consider using a different stationary phase (e.g., alumina, reverse-phase silica) or a different purification technique like preparative HPLC.

dot graph TD { A[Start] --> B{Prepare Slurry of Silica Gel}; B --> C{Pack Column}; C --> D{Load Sample}; D --> E{Elute with Solvent Gradient}; E --> F{Collect Fractions}; F --> G{Analyze Fractions by TLC}; G --> H{Combine Pure Fractions}; H --> I[Evaporate Solvent]; I --> J[End]; }

Caption: Column Chromatography Workflow.

Detailed Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol provides a general starting point for the purification of this compound. Optimization may be necessary based on the specific impurity profile of your crude material.

1. Materials:

  • Crude this compound
  • Silica gel (60 Å, 230-400 mesh)
  • Hexane (HPLC grade)
  • Ethyl acetate (HPLC grade)
  • TLC plates (silica gel 60 F254)

2. Procedure:

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate in various ratios of hexane:ethyl acetate (e.g., 9:1, 8:2, 7:3) to determine the optimal solvent system for separation. The ideal system will show good separation between the product and impurities with an Rf value for the product between 0.2 and 0.4.
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 hexane:ethyl acetate) and carefully pack a glass column.
  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the packed column.
  • Elution: Begin elution with the initial non-polar solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, provided a suitable solvent can be found.

1. Materials:

  • Crude this compound
  • A selection of solvents for screening (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, heptane, water)

2. Procedure:

  • Solvent Screening: In separate test tubes, add a small amount of the crude material (20-30 mg). Add a few drops of a solvent and observe the solubility at room temperature. A good solvent will dissolve the compound when hot but not at room temperature.
  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent until the solid just dissolves.
  • Cooling: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
  • Drying: Dry the purified crystals under vacuum.

Characterization of Purified this compound

After purification, it is crucial to confirm the identity and purity of the compound.

  • ¹H and ¹⁹F NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. The ¹H NMR spectrum will show the characteristic aromatic protons of the indazole ring, while the ¹⁹F NMR will confirm the presence of the fluorine atom. Impurities, such as regioisomers, will often exhibit distinct chemical shifts and coupling patterns[1][8][9][10][11].

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product. A reverse-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of acid like formic acid or TFA) is a good starting point for method development[12].

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a characteristic feature in the mass spectrum.

The Impact of the Fluorine Atom

The presence of the electron-withdrawing fluorine atom at the 7-position can influence the purification process in several ways:

  • Polarity: The fluorine atom increases the polarity of the molecule compared to its non-fluorinated analog. This will affect its retention time in chromatography and its solubility in various solvents.

  • Acidity: The fluorine atom can increase the acidity of the N-H proton of the indazole ring, which may be a factor to consider when choosing basic or acidic conditions for purification.

  • Intermolecular Interactions: The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can influence crystal packing during recrystallization.

References

Technical Support Center: Synthesis of 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-7-fluoro-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this synthesis. Here, we address common challenges, side reactions, and purification issues in a practical, question-and-answer format, grounded in mechanistic principles and field-proven solutions.

Introduction

This compound is a valuable building block in medicinal chemistry, notably in the development of novel therapeutics. Its synthesis, most commonly achieved through a diazotization and intramolecular cyclization of a substituted aniline precursor such as 4-bromo-3-fluoro-2-methylaniline, is a classic yet nuanced transformation. Success hinges on precise control over reaction conditions to mitigate the formation of a predictable profile of side products. This guide provides the expertise to troubleshoot these challenges effectively.

A common synthetic route involves the diazotization of a substituted aniline followed by an intramolecular cyclization. This process, while effective, is sensitive to several parameters that can lead to side reactions.

A 4-Bromo-3-fluoro-2-methylaniline (Starting Material) B Diazonium Salt Intermediate A->B  NaNO2, H+ (Diazotization) C This compound (Product) B->C  Intramolecular  Cyclization cluster_main Main Pathway cluster_side Side Reactions A Diazonium Salt Intermediate B Desired Product This compound A->B Intramolecular Cyclization (Desired) C Phenolic Byproduct A->C H2O (Hydroxylation) D Azo-Coupling Products (Tars) A->D Unreacted Aniline (Coupling) E De-brominated Product A->E H-donor (Reduction) start Start: Crude Product dissolve Dissolve in minimal hot solvent start->dissolve cool Slowly cool to room temperature dissolve->cool ice_bath Cool in ice bath to maximize yield cool->ice_bath oiling_out Problem: Oiling Out cool->oiling_out if oil forms filtrate Filter to collect crystals ice_bath->filtrate wash Wash with cold solvent filtrate->wash dry Dry under vacuum wash->dry end_product Pure this compound dry->end_product reheat Reheat, add more solvent, cool slower oiling_out->reheat Solution reheat->cool

Technical Support Center: Optimizing Cross-Coupling Reactions of 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cross-coupling reactions involving 4-bromo-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this specific substrate. Our goal is to provide you with the expertise and practical insights needed to achieve high yields and reproducible results.

Troubleshooting Guide

This section addresses common issues encountered during the cross-coupling of this compound, offering potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Potential Causes:

  • Catalyst Inactivity or Decomposition: The palladium catalyst is the heart of the reaction. Its deactivation is a primary cause of low yields. This can be due to the presence of oxygen, impurities in the reagents or solvent, or thermal instability at high temperatures. The formation of palladium black is a visual indicator of catalyst decomposition.[1]

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[2] An inappropriate ligand may not promote oxidative addition or reductive elimination efficiently for this specific substrate.

  • Incorrect Base Selection: The base is critical for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[3] A base that is too weak may not facilitate these steps, while an overly strong base can lead to side reactions or degradation of the starting materials.

  • Poor Solubility of Reagents: Insolubility of the starting materials, catalyst, or base can significantly hinder the reaction rate and lead to incomplete conversion.[3]

  • Protodeboronation of the Boronic Acid (Suzuki-Miyaura): Boronic acids, particularly electron-deficient ones, can be unstable in the presence of a strong base and water, leading to the replacement of the -B(OH)₂ group with a hydrogen atom.[4]

Solutions:

  • Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents. Conduct the reaction under a positive pressure of an inert gas such as argon or nitrogen.

  • Use a Pre-catalyst: Instead of generating the active catalyst in situ from a palladium source like Pd(OAc)₂, consider using a pre-formed catalyst (e.g., a palladacycle), which can provide more consistent results.

  • Ligand Screening: For Suzuki-Miyaura coupling, start with a robust ligand like SPhos or XPhos. For Buchwald-Hartwig amination, bulky, electron-rich phosphine ligands such as BrettPhos or RuPhos are often effective.

  • Base Optimization: For Suzuki-Miyaura, a common starting point is K₂CO₃ or Cs₂CO₃. If protodeboronation is an issue, consider a milder base like KF. For Buchwald-Hartwig, NaOtBu is a common choice, but if your substrate has base-sensitive functional groups, a weaker base like K₃PO₄ may be necessary, potentially requiring higher temperatures.

  • Solvent Selection: Aprotic polar solvents like dioxane or THF are often good choices. If solubility is an issue, consider a co-solvent system or a higher boiling point solvent like toluene, ensuring it is thoroughly degassed.

  • Use of Boronic Esters or Trifluoroborate Salts (Suzuki-Miyaura): If protodeboronation is suspected, switch to a more stable boronic acid derivative like a pinacol ester (BPin) or a potassium trifluoroborate salt (BF₃K).[4][5]

Issue 2: Formation of Side Products

Potential Causes:

  • Homocoupling of the Boronic Acid (Suzuki-Miyaura): This side reaction forms a biaryl from two molecules of the boronic acid and is often promoted by the presence of oxygen.[6]

  • Dehalogenation of this compound: The bromo-substituent is replaced by a hydrogen atom. This can be caused by certain catalyst/ligand combinations or elevated temperatures.[1]

  • N-Arylation of the Indazole Ring: The NH of the indazole can compete with the desired nucleophile (in Buchwald-Hartwig) or react with the aryl halide, leading to the formation of N-arylated indazole byproducts.

  • Hydrolysis of the Product or Starting Material: The presence of excess water, especially in combination with a strong base and high temperatures, can lead to the degradation of your materials.

Solutions:

  • Rigorous Degassing: To minimize homocoupling, ensure all reagents and the reaction vessel are free of oxygen.

  • Lower Reaction Temperature: If dehalogenation is observed, try running the reaction at a lower temperature for a longer period.

  • Protect the Indazole NH: If N-arylation is a significant side reaction, consider protecting the indazole nitrogen with a suitable protecting group that is stable to the reaction conditions and can be easily removed later.

  • Use Anhydrous Conditions: For sensitive substrates, using anhydrous solvents and reagents can minimize hydrolysis and other water-related side reactions.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is more suitable for this compound, Suzuki-Miyaura or Buchwald-Hartwig?

A1: The choice depends on the desired bond to be formed. For C-C bond formation (e.g., introducing an aryl or vinyl group), the Suzuki-Miyaura reaction is the method of choice. For C-N bond formation (e.g., coupling with an amine), the Buchwald-Hartwig amination is appropriate. Both reactions are generally compatible with the electronic nature of this compound.

Q2: How does the fluorine at the 7-position affect the reactivity?

A2: The fluorine atom is electron-withdrawing, which can make the indazole ring more electron-deficient. This can have several effects:

  • It may increase the rate of oxidative addition of the C-Br bond to the palladium(0) center, which is often the rate-limiting step.

  • It can also make the indazole NH more acidic, potentially increasing the likelihood of N-arylation side reactions.

Q3: What is the expected reactivity order of the halogens in this molecule?

A3: The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[7] Therefore, the C-Br bond at the 4-position will be significantly more reactive than the C-F bond at the 7-position. Under standard Suzuki-Miyaura or Buchwald-Hartwig conditions, selective coupling at the C-Br position is expected.

Q4: Should I be concerned about N-1 versus N-2 regioselectivity in N-arylation reactions?

A4: Yes, the N-arylation of indazoles can often lead to a mixture of N-1 and N-2 isomers.[8] The regioselectivity can be influenced by the choice of catalyst, ligand, base, and solvent. If a specific regioisomer is desired, careful optimization of the reaction conditions is necessary, or a protecting group strategy should be employed to direct the arylation to the desired nitrogen.

Q5: Can microwave irradiation be used to accelerate the coupling reaction?

A5: Yes, microwave-assisted synthesis can significantly reduce reaction times and in some cases improve yields for Suzuki-Miyaura couplings of bromoindazoles.[9] It is a viable option to consider, especially for high-throughput screening of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Suzuki_Workflow reagents 1. Add this compound, boronic acid, and base to a dry flask. purge 2. Seal and purge the flask with an inert gas (Ar or N2). reagents->purge Inert Atmosphere solvent_catalyst 3. Add degassed solvent, followed by Pd catalyst and ligand. purge->solvent_catalyst Degassed Reagents react 4. Heat the mixture with stirring and monitor by TLC or LC-MS. solvent_catalyst->react Thermal Energy workup 5. Cool, dilute with an organic solvent, and wash with aqueous solution. react->workup Reaction Completion purify 6. Dry the organic layer and purify by column chromatography. workup->purify Crude Product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired boronic acid or ester (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., 1,4-dioxane/water, 4:1) to achieve a concentration of approximately 0.1 M with respect to the indazole.

  • Add the palladium pre-catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and any additional ligand if required.

  • Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

Buchwald_Workflow reagents 1. Add this compound, amine, and base to a dry flask. purge 2. Seal and purge the flask with an inert gas (Ar or N2). reagents->purge Inert Atmosphere solvent_catalyst 3. Add degassed solvent, followed by Pd pre-catalyst. purge->solvent_catalyst Degassed Reagents react 4. Heat the mixture with stirring and monitor by TLC or LC-MS. solvent_catalyst->react Thermal Energy workup 5. Cool, filter through celite, and concentrate. react->workup Reaction Completion purify 6. Purify the residue by column chromatography. workup->purify Crude Product

Caption: Experimental workflow for Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired amine (1.2 equiv), and a suitable base (e.g., NaOtBu, 1.5 equiv).

  • Seal the vessel with a septum and thoroughly purge with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the degassed solvent (e.g., toluene or dioxane) to achieve a concentration of approximately 0.1 M with respect to the indazole.

  • Add the palladium pre-catalyst (e.g., BrettPhos Pd G3, 1-3 mol%).

  • Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and palladium residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Catalytic Cycles

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Ar-Pd(II)-Br(L2) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L2) OxAdd->Transmetal Transmetalation (Ar'-B(OH)2, Base) Transmetal->Pd0 Reductive Elimination RedElim Ar-Ar' Transmetal->RedElim

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Buchwald_Cycle Pd0 Pd(0)L OxAdd Ar-Pd(II)-Br(L) Pd0->OxAdd Oxidative Addition (Ar-Br) AmineCoord [Ar-Pd(II)-N(H)R'R''](L)+ OxAdd->AmineCoord Amine Coordination & Deprotonation (Base) AmineCoord->Pd0 Reductive Elimination RedElim Ar-NR'R'' AmineCoord->RedElim

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Data Summary

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Substrate This compoundThis compound
Coupling Partner Aryl/heteroaryl/vinyl boronic acids or estersPrimary or secondary amines
Typical Catalysts Pd(dppf)Cl₂, Pd(PPh₃)₄, SPhos/XPhos-based pre-catalystsBrettPhos/RuPhos-based pre-catalysts
Typical Bases K₂CO₃, Cs₂CO₃, K₃PO₄, KFNaOtBu, LHMDS, K₃PO₄, Cs₂CO₃
Typical Solvents Dioxane, THF, Toluene, DME (often with water)Dioxane, Toluene, THF
Temperature Range 80 - 120 °C90 - 120 °C

References

Technical Support Center: A Troubleshooting Guide for Reactions with 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block in their synthetic endeavors. Here, we address common challenges encountered during reactions with this compound, providing in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format. Our aim is to not only offer solutions but also to explain the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No Conversion in Suzuki-Miyaura Cross-Coupling Reactions

Question: I am attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve my yield?

Answer:

Low conversion in Suzuki-Miyaura couplings involving this compound can stem from several factors, often related to the electronic nature of the substrate and the specific reaction conditions. The presence of both a bromine and a fluorine atom on the indazole ring influences its reactivity.

Causality and Solutions:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. The electron-withdrawing nature of the fluorine atom can affect the oxidative addition step. For electron-deficient aryl halides, using electron-rich and bulky phosphine ligands can enhance the catalytic activity.

    • Recommendation: If you are using a standard catalyst like Pd(PPh₃)₄ and observing low reactivity, consider switching to a more active catalyst system. Buchwald ligands such as SPhos, XPhos, or RuPhos, in combination with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂, are often more effective for challenging substrates.[1]

  • Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. The strength and solubility of the base can significantly impact the reaction rate.

    • Recommendation: While potassium carbonate (K₂CO₃) is a common choice, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be more effective, particularly if your boronic acid is less reactive.[2] The choice of base can also influence the occurrence of side reactions, so it may require some optimization.

  • Solvent System: The polarity and aprotic/protic nature of the solvent can influence the solubility of the reactants and the stability of the catalytic species.

    • Recommendation: A mixture of an organic solvent and water (e.g., dioxane/water, THF/water, or DME/water) is standard for Suzuki couplings. Ensure your this compound is fully dissolved. If solubility is an issue, consider using a solvent like DMF, but be mindful that it can sometimes lead to side reactions at high temperatures.

  • Reaction Temperature: Inadequate temperature can lead to a sluggish reaction.

    • Recommendation: Suzuki couplings with aryl bromides typically require elevated temperatures, often in the range of 80-110 °C. If you are running the reaction at a lower temperature, a gradual increase may improve the conversion rate.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active form, are sensitive to oxygen.

    • Recommendation: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen). Degas your solvents thoroughly before use by sparging with an inert gas or by several freeze-pump-thaw cycles.[2]

Below is a troubleshooting workflow to address low conversion in Suzuki-Miyaura reactions:

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Issue 2: Significant Debromination as a Side Reaction

Question: In my Suzuki-Miyaura reaction with this compound, I am isolating a significant amount of 7-fluoro-1H-indazole, indicating a debromination side reaction. How can I suppress this?

Answer:

Debromination, or hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the bromine atom is replaced by a hydrogen atom.[3] This is particularly prevalent with electron-deficient aryl halides.

Causality and Solutions:

  • Source of Hydride: The hydride species responsible for debromination can originate from various sources, including the solvent (e.g., alcohols, water in the presence of a strong base), the phosphine ligand, or impurities in the reagents.

  • Choice of Base and Solvent: The combination of a strong base with a protic solvent can exacerbate debromination.

    • Recommendation: If you are using a strong base like NaOtBu with a solvent system containing water or alcohols, consider switching to a weaker base like K₂CO₃ or using an anhydrous solvent system with a base like potassium fluoride (KF).[3]

  • Catalyst and Ligand System: The nature of the catalyst and ligand can influence the relative rates of the desired cross-coupling and the undesired debromination.

    • Recommendation: Ligands with high steric bulk can sometimes favor the reductive elimination of the desired product over side reactions. Experimenting with different ligands (e.g., moving from PPh₃ to a more specialized ligand) may be beneficial.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can increase the likelihood of side reactions.

    • Recommendation: Monitor your reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid product degradation or the formation of byproducts. If possible, try running the reaction at a slightly lower temperature for a longer duration.

ParameterRecommendation to Minimize Debromination
Base Use weaker bases (e.g., K₂CO₃, KF) or carefully control the amount of stronger bases.
Solvent Consider anhydrous conditions if debromination is severe.
Ligand Experiment with bulky, electron-rich phosphine ligands.
Reaction Time Monitor the reaction and work up as soon as the starting material is consumed.
Issue 3: Low Yield in Buchwald-Hartwig Amination

Question: I am performing a Buchwald-Hartwig amination on this compound and am getting a low yield of the desired arylamine. What are the key parameters to optimize?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with heteroaromatic substrates like this compound is highly dependent on the reaction conditions.[1]

Causality and Solutions:

  • Catalyst and Ligand Selection: This is often the most critical factor. The choice of ligand can dramatically affect the rate of both the oxidative addition and the reductive elimination steps.

    • Recommendation: For aminations of aryl bromides, especially electron-deficient ones, ligands like Xantphos, BINAP, RuPhos, and BrettPhos are often superior to simpler phosphines.[1] Pre-catalysts, where the ligand is already coordinated to the palladium, can also offer improved reactivity and reproducibility.

  • Base Choice: The base in a Buchwald-Hartwig reaction deprotonates the amine, and its strength is crucial.

    • Recommendation: Strong, non-nucleophilic bases are typically required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. If these are too harsh and lead to side reactions, a weaker base like Cs₂CO₃ or K₃PO₄ might be effective, especially with a more active catalyst system.

  • N-H Reactivity of the Indazole: The N-H proton of the indazole ring is acidic and can potentially react with the strong bases used in the Buchwald-Hartwig amination. This can lead to the formation of undesired byproducts or catalyst inhibition.

    • Recommendation: If you suspect N-H reactivity is an issue, consider protecting the indazole nitrogen. Common protecting groups include Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl).[4] The choice of protecting group should be compatible with the reaction conditions and easily removable later.

References

Overcoming low solubility of 4-Bromo-7-fluoro-1H-indazole in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in experimental settings, with a primary focus on overcoming its low solubility in organic solvents.

Introduction to this compound

This compound is a substituted indazole, a class of heterocyclic aromatic organic compounds with significant interest in medicinal chemistry and materials science.[1] Indazole derivatives are known scaffolds in a number of FDA-approved drugs.[1] The unique substitution pattern of a bromine and a fluorine atom on the indazole core imparts specific physicochemical properties that can be both advantageous for molecular interactions and challenging for experimental handling, particularly concerning solubility.

This guide provides a structured approach to understanding and overcoming the solubility challenges associated with this compound, ensuring its effective use in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: In which organic solvents is this compound known to be soluble?

A1: Based on synthesis literature and general knowledge of indazole derivatives, this compound is reported to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[2][3] It also shows solubility in alcohols like ethanol and methanol.[2][4] Synthesis procedures have utilized solvents like dioxane and tetrahydrofuran (THF), indicating at least partial solubility in these ethers.[5]

Q2: I'm observing precipitation of the compound during my reaction or assay. What is the likely cause?

A2: Precipitation is a common issue when the concentration of this compound exceeds its solubility limit in the chosen solvent system. This can be triggered by a change in temperature, solvent composition (e.g., addition of an anti-solvent), or pH. It is crucial to determine the compound's solubility in your specific experimental conditions to avoid this.

Q3: What is the predicted pKa of this compound and how does it affect solubility?

A3: The predicted pKa of this compound is approximately 10.88.[2] This value suggests that the N-H proton of the indazole ring is weakly acidic. This property can be exploited to enhance solubility. By deprotonating the indazole with a suitable base, a more polar salt is formed, which may exhibit significantly higher solubility in polar solvents.

Q4: Are there any known safety concerns when handling this compound?

A4: Yes, this compound should be handled with care in a laboratory setting. It is advisable to avoid inhalation, and contact with skin and eyes. Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated area.[2]

Troubleshooting Guide: Overcoming Low Solubility

This section provides a systematic approach to addressing solubility challenges with this compound. The following workflow diagram illustrates the decision-making process for selecting a suitable solubility enhancement strategy.

Solubility_Workflow start Start: Low Solubility Observed solvent_screening Initial Solvent Screening (e.g., DMSO, DMF, EtOH, THF, Acetonitrile) start->solvent_screening solubility_adequate Is Solubility Sufficient? solvent_screening->solubility_adequate end_soluble Proceed with Experiment solubility_adequate->end_soluble Yes co_solvency Strategy 1: Co-solvency (e.g., DMSO/Water, EtOH/Toluene) solubility_adequate->co_solvency No re_evaluate Re-evaluate Solubility co_solvency->re_evaluate ph_adjustment Strategy 2: pH Adjustment (Requires Ionizable Group) check_pka Check pKa (Is compound ionizable?) ph_adjustment->check_pka surfactant Strategy 3: Surfactant Addition (Micellar Solubilization) select_surfactant Select Surfactant (e.g., Tween 80, SDS) surfactant->select_surfactant solid_dispersion Strategy 4: Solid Dispersion (Advanced Technique) choose_carrier Choose Polymer Carrier (e.g., PVP, PEG) solid_dispersion->choose_carrier check_pka->surfactant No base_addition Add Organic/Inorganic Base check_pka->base_addition Yes (pKa ~10.88) base_addition->re_evaluate select_surfactant->re_evaluate choose_carrier->re_evaluate re_evaluate->end_soluble Yes re_evaluate->ph_adjustment No re_evaluate->solid_dispersion Still Insufficient end_insoluble Consider Structural Modification of Compound re_evaluate->end_insoluble No

Caption: A decision-making workflow for addressing low solubility of this compound.

Strategy 1: Co-solvency

The use of a mixture of solvents, or co-solvents, is often the first and simplest approach to enhance the solubility of a poorly soluble compound.

  • The Principle: A co-solvent system works by reducing the interfacial tension between the hydrophobic solute and the primary solvent. By blending a good solvent (in which the compound is highly soluble, e.g., DMSO) with a poor solvent (e.g., water or a non-polar organic solvent), the overall polarity of the solvent system can be fine-tuned to achieve the desired solubility.

  • Troubleshooting Steps:

    • Identify a "Good" Solvent: Start with a solvent in which this compound is known to be soluble, such as DMSO or DMF.

    • Select a Miscible Co-solvent: Choose a second solvent that is miscible with the "good" solvent and is compatible with your experimental system. For aqueous-based assays, this will typically be water or a buffer. For organic reactions, it could be a less polar solvent like toluene or dichloromethane.

    • Prepare a Titration Series: Prepare a series of solvent mixtures with varying ratios of the good solvent and the co-solvent (e.g., 90:10, 75:25, 50:50).

    • Determine Solubility: Measure the solubility of your compound in each mixture.

  • Experimental Protocol: Determining Solubility in a Co-solvent System

    • Prepare a concentrated stock solution of this compound in a "good" solvent (e.g., 10 mg/mL in DMSO).

    • In separate vials, prepare the desired co-solvent mixtures.

    • Add small, incremental amounts of the stock solution to a known volume of each co-solvent mixture, vortexing after each addition.

    • The point at which the solution remains cloudy or precipitation is observed is the saturation point.

    • For more accurate determination, the shake-flask method followed by HPLC or UV-Vis analysis of the supernatant can be employed.

Strategy 2: pH Adjustment

Given the weakly acidic nature of the indazole N-H proton (predicted pKa ≈ 10.88), adjusting the pH of the medium can significantly impact the solubility of this compound, especially in protic solvents.

  • The Principle: By adding a base, the N-H proton can be removed to form the corresponding indazolide anion. This charged species is significantly more polar than the neutral molecule and will exhibit greater solubility in polar solvents.

  • Troubleshooting Steps:

    • Confirm the Need for a Non-acidic Environment: This technique is suitable for reaction or assay conditions that can tolerate a basic pH.

    • Select a Suitable Base: For organic solvents, non-nucleophilic organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used. For aqueous systems, inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) can be effective.

    • Perform a Trial Titration: Dissolve the compound in the desired solvent and add the base dropwise while monitoring for dissolution. Be mindful that excessive pH changes can affect the stability of your compound or other components in the system.

  • Experimental Protocol: pH-Mediated Solubility Enhancement

    • Suspend this compound in the desired polar solvent (e.g., ethanol or an ethanol/water mixture).

    • Slowly add a 1M solution of a suitable base (e.g., NaOH in water for aqueous systems, or a 10% solution of TEA in the organic solvent) while stirring.

    • Continue adding the base until the compound fully dissolves.

    • Monitor the pH of the final solution. It is crucial to ensure the final pH is compatible with your experimental design.

Strategy 3: Use of Surfactants

Surfactants can be employed to increase the apparent solubility of hydrophobic compounds in aqueous or semi-aqueous environments.

  • The Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These are aggregates where the hydrophobic tails form a core and the hydrophilic heads face the solvent. Poorly soluble compounds like this compound can be encapsulated within the hydrophobic core of these micelles, leading to their solubilization in the bulk solvent.

  • Troubleshooting Steps:

    • Choose an Appropriate Surfactant: Non-ionic surfactants like Tween® 80 or Triton™ X-100 are commonly used in biological assays due to their lower toxicity. Anionic surfactants like sodium dodecyl sulfate (SDS) can also be effective.

    • Determine the Optimal Concentration: The surfactant concentration should be above its CMC. A concentration range of 0.1% to 2% (w/v) is a good starting point for screening.

    • Assess Compatibility: Ensure that the chosen surfactant does not interfere with your downstream analysis or the activity of other components in your experiment.

  • Experimental Protocol: Surfactant-Assisted Solubilization

    • Prepare a series of surfactant solutions in your desired solvent (e.g., 0.1%, 0.5%, 1%, and 2% Tween® 80 in a phosphate buffer).

    • Add an excess of this compound to each solution.

    • Agitate the mixtures for several hours to reach equilibrium.

    • Centrifuge or filter the samples to remove undissolved solid.

    • Analyze the concentration of the dissolved compound in the supernatant by a suitable analytical method (e.g., HPLC-UV).

Strategy 4: Solid Dispersion

For applications requiring a solid form of the compound with enhanced dissolution properties, creating a solid dispersion is an advanced technique.

  • The Principle: A solid dispersion is a system where the drug is dispersed, ideally at a molecular level, within an inert carrier matrix, which is typically a water-soluble polymer.[6] This prevents the drug molecules from forming a crystal lattice, thereby increasing the energy required for dissolution and improving the dissolution rate and apparent solubility.

  • Common Techniques for Preparation:

    • Solvent Evaporation: The drug and a carrier polymer (e.g., polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG)) are co-dissolved in a common solvent, which is then evaporated to leave a solid film.

    • Melting (Fusion) Method: The drug and a meltable carrier are heated until they melt together, mixed, and then rapidly cooled to solidify.

  • Considerations: This is a more formulation-intensive approach and is typically used in later stages of drug development. The choice of carrier and preparation method depends on the thermal stability and solvent compatibility of this compound.

Data Summary

SolventTypeAnticipated SolubilityRationale / Reference
Dimethyl Sulfoxide (DMSO)Polar AproticHighCommonly used for stock solutions of heterocyclic compounds.[3]
Dimethylformamide (DMF)Polar AproticHighUsed as a solvent in the synthesis of related indazoles.[2][5]
EthanolPolar ProticModerateGenerally a good solvent for many organic compounds.[2]
MethanolPolar ProticModerateUsed in the workup of synthesis reactions.[4]
Tetrahydrofuran (THF)Polar Aprotic (Ether)Moderate to LowUsed as a reaction solvent.[5]
DioxanePolar Aprotic (Ether)Moderate to LowUsed as a reaction solvent.[5]
AcetonitrilePolar AproticModerate to LowA common solvent in organic synthesis and chromatography.
TolueneNon-polar AromaticLowUsed in some synthetic steps for related compounds.[4]
WaterPolar ProticVery LowExpected for a largely non-polar, neutral organic molecule.

Researchers are encouraged to experimentally determine the solubility in their specific solvent systems using the protocols outlined in this guide.

Conclusion

The low solubility of this compound in certain organic solvents can present a hurdle in its experimental application. However, by systematically employing strategies such as co-solvency, pH adjustment, and the use of surfactants, these challenges can be effectively overcome. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully work with this valuable chemical entity.

References

Identification and removal of impurities in 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Bromo-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the identification and removal of impurities associated with this critical chemical intermediate. My objective is to move beyond simple protocols and explain the underlying causality, ensuring your experimental choices are both effective and scientifically sound.

Frequently Asked Questions (FAQs): Understanding the Impurity Profile

Q1: What are the most common types of impurities I should expect when working with this compound?

A1: Impurities in your sample are almost always a direct consequence of the synthetic route employed. They can be broadly categorized as follows:

  • Starting Material Carryover: Incomplete reactions can lead to the presence of precursors. For instance, if the synthesis involves the cyclization of a substituted aniline, you might find residual amounts of this starting material. A common precursor is 2-bromo-5-fluoro-3-methylaniline or a related derivative.

  • Reaction Byproducts: These are formed from side reactions occurring concurrently with your main synthesis. A significant potential byproduct is the formation of regioisomers. Depending on the synthetic precursors, you could see the formation of other bromo-fluoro-indazole isomers which can be challenging to separate.

  • Over-brominated Species: If the bromination step is not carefully controlled, di-bromo or even tri-bromo indazole species can form. These are often more nonpolar than the desired product.

  • Reagents and Solvents: Residual solvents from reaction workup or purification (e.g., ethyl acetate, methanol, dichloromethane) are common. Additionally, trace amounts of reagents, such as N-bromosuccinimide (NBS) if used for bromination, might persist.[1]

  • Degradation Products: this compound can be susceptible to degradation over time, especially if exposed to light or high temperatures. This can lead to a variety of minor, often colored, impurities.

Q2: My synthesis involves a cyclization reaction. How does this contribute to impurity formation?

A2: Cyclization reactions to form the indazole ring are a critical step where isomeric impurities can be introduced. For example, in the synthesis from a substituted 2-halobenzonitrile and hydrazine, the regioselectivity of the cyclization can be imperfect, leading to the formation of an undesired isomer.[2][3] The specific reaction conditions, including temperature and the nature of the solvent, can influence the ratio of these isomers.

Q3: I've noticed my final product has a slight color, even after initial purification. What could be the cause?

A3: A persistent color, typically yellow to brown, often indicates the presence of trace amounts of highly conjugated impurities or degradation products. These can arise from oxidative processes or side reactions involving nitro-intermediates if they are part of your synthetic route. Even at very low concentrations (<<1%), these colored impurities can be visually apparent. It's also possible that residual metals from catalysts used in preceding steps (e.g., Raney Nickel) are present.[4][5]

Impurity Identification and Removal Workflow

The following workflow provides a systematic approach to achieving high purity for your this compound.

Workflow Overall Workflow for Impurity Analysis and Removal cluster_0 Phase 1: Initial Analysis cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Purity Confirmation A Crude Product B Analytical Screening (TLC, HPLC, LC-MS) A->B C Identify Major Impurities B->C D Choose Purification Method C->D E Column Chromatography D->E Multiple or Close-Eluting Impurities F Recrystallization D->F Single Major Impurity & Crystalline Solid G Purified Fractions E->G F->G H Purity Analysis (HPLC >99%) G->H I Structural Confirmation (NMR, MS) H->I J High-Purity Product I->J

Caption: A systematic workflow for the analysis and purification of this compound.

Part 1: Impurity Identification - Troubleshooting Guide

Q4: I see multiple peaks close to my main product peak in the HPLC chromatogram. How can I identify them?

A4: Close-eluting peaks often suggest the presence of structurally similar impurities, such as regioisomers. Here’s a systematic approach to their identification:

  • LC-MS Analysis: This is the most powerful first step. An LC-MS analysis will provide the mass-to-charge ratio (m/z) for each peak. If the impurity has the same mass as your product, it is definitively an isomer. If the mass corresponds to the addition of a bromine atom, it's likely a di-bromo species.

  • Spiking Study: If you have a reference standard for a suspected impurity (e.g., a different regioisomer), "spike" your sample with a small amount of the standard. If the area of one of the impurity peaks increases, you have confirmed its identity.

  • Preparative HPLC Isolation: If the impurities are significant, consider using preparative HPLC to isolate a sufficient quantity of each for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.

Q5: My ¹H NMR spectrum looks complex, with more signals than expected. What should I look for?

A5: A complex ¹H NMR spectrum is a clear indication of impurities. Here's how to dissect the data:

  • Look for Duplicate Aromatic Signals: Isomers will have distinct sets of signals in the aromatic region. Compare the splitting patterns and coupling constants to what is expected for the 4-bromo-7-fluoro substitution pattern.

  • Identify Residual Solvents: Common solvents have characteristic chemical shifts (e.g., Ethyl Acetate at ~2.04, 4.12, and 1.25 ppm).

  • Check for Unreacted Starting Materials: Signals corresponding to the precursors may be present. For example, the signals for a starting aniline derivative will be significantly different from the final indazole product.

Data Summary: Potential Impurities and Their Analytical Signatures
Impurity TypePotential StructureOriginKey Analytical Signature (LC-MS)
Isomeric Impuritye.g., 5-Bromo-7-fluoro-1H-indazoleNon-regioselective cyclizationSame m/z as the product, different HPLC retention time.
Over-bromination4,X-Dibromo-7-fluoro-1H-indazoleExcess brominating agentm/z = Product m/z + 78/80 (for Br isotope)
Starting Materiale.g., 2-bromo-5-fluoro-3-methylanilineIncomplete reactionm/z corresponding to the starting material.
N-Alkylated ImpurityIf alkylating agents are usedSide reaction at N1 or N2m/z = Product m/z + alkyl group mass
Protocol 1: Standard HPLC Method for Purity Analysis

This protocol provides a general starting point for assessing the purity of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of Acetonitrile and Water to a concentration of approximately 1 mg/mL.

Part 2: Impurity Removal - Troubleshooting Guide

Q6: I'm struggling to separate two isomers using column chromatography. What can I do?

A6: Separating regioisomers is a common challenge. If a standard silica gel column with an ethyl acetate/hexane gradient isn't providing baseline separation, consider these adjustments:

  • Change the Solvent System: The polarity and nature of the eluent can significantly impact selectivity. Try adding a small amount of a more polar solvent like methanol or a less polar one like dichloromethane to your mobile phase.

  • Use a Different Stationary Phase: If silica gel is not effective, consider using alumina or a bonded-phase silica (like diol or cyano) which can offer different selectivities.

  • Optimize the Gradient: A shallower gradient around the elution point of your isomers can improve resolution.

Q7: My recovery from recrystallization is very low. How can I improve it?

A7: Low recovery is typically due to using too much solvent or choosing a solvent in which your product is too soluble at low temperatures.

  • Systematic Solvent Screening: Test the solubility of your crude product in a range of solvents at both room temperature and at their boiling points.[6] An ideal solvent will dissolve the compound when hot but show poor solubility when cold.[6]

  • Use a Co-solvent System: If a single solvent isn't ideal, a co-solvent system can be effective.[7] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) while hot, and then slowly add a "poor" solvent (in which it is sparingly soluble) until you see turbidity. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow it to cool slowly.[6]

  • Seeding: If crystallization is slow to initiate, add a single, pure crystal of your product (a "seed crystal") to the cooled solution to induce crystallization.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Silica gel (230-400 mesh).

  • Slurry Preparation: Prepare a slurry of silica gel in your starting mobile phase (e.g., 100% Hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% Hexane) and gradually increase the polarity by adding Ethyl Acetate. A typical gradient might be from 0% to 30% Ethyl Acetate in Hexane.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

References

Technical Support Center: Scaling Up the Synthesis of 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Bromo-7-fluoro-1H-indazole. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered during the scale-up of this important pharmaceutical intermediate. By combining established synthetic strategies with practical, field-proven insights, this document aims to serve as a comprehensive resource for troubleshooting issues ranging from reaction yield and purity to process safety.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: A prevalent and industrially viable route starts from 3-fluoro-2-methylaniline. This multi-step synthesis generally involves:

  • Regioselective Bromination: Introduction of a bromine atom at the C4 position of 3-fluoro-2-methylaniline to form 4-bromo-3-fluoro-2-methylaniline.

  • Diazotization and Cyclization: Conversion of the aniline intermediate into a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring.

  • Purification: Isolation and purification of the final product from potential isomers and impurities.

This pathway is often favored due to the availability of starting materials and its amenability to process control.[1]

Q2: Why is regioselectivity a major concern during the bromination step?

A2: The starting material, 3-fluoro-2-methylaniline, has multiple activated positions on the aromatic ring. The amino and methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing.[2] This complex interplay of electronic effects can lead to the formation of undesired constitutional isomers, primarily 6-bromo-3-fluoro-2-methylaniline, which complicates purification and reduces the yield of the desired 4-bromo intermediate.

Q3: What are the primary safety hazards associated with the diazotization/cyclization step during scale-up?

A3: The formation of the aryl diazonium salt intermediate is the most critical step from a safety perspective. Aryl diazonium salts are known to be thermally unstable and can decompose exothermically, releasing a large volume of nitrogen gas.[3][4] On a large scale, poor temperature control can lead to a runaway reaction, posing a significant explosion hazard.[4] Therefore, rigorous temperature monitoring and control are paramount.

Q4: What types of impurities are commonly observed in the final product?

A4: Common impurities can include:

  • Isomeric Byproducts: Such as 6-Bromo-7-fluoro-1H-indazole, arising from non-selective bromination.

  • Unreacted Intermediates: Residual 4-bromo-3-fluoro-2-methylaniline.

  • Over-brominated species: Di-bromo-7-fluoro-1H-indazole may form if excess brominating agent is used.

  • Residual Solvents: Solvents used in the reaction or purification steps.

Effective purification methods, such as recrystallization or column chromatography, are essential to achieve high purity.[5][6]

Visualized Synthetic Workflow

The diagram below outlines the key stages in the synthesis of this compound, highlighting the critical transformations and intermediates.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Diazotization & Cyclization cluster_2 Step 3: Purification A 3-Fluoro-2-methylaniline B 4-Bromo-3-fluoro-2-methylaniline A->B  NBS, Solvent (e.g., DMF)   C Diazonium Intermediate (Unstable) B->C  NaNO2, Acid or Isoamyl Nitrite   D This compound (Crude) C->D  Intramolecular Cyclization   E Pure this compound D->E  Recrystallization or Chromatography  

Caption: Synthetic pathway for this compound.

Troubleshooting Guide: Common Scale-Up Challenges

Issue 1: Low Yield and Poor Regioselectivity in Bromination

Q: My bromination of 3-fluoro-2-methylaniline is giving a low yield of the desired 4-bromo isomer and a significant amount of the 6-bromo byproduct. How can I improve this?

A: This is a classic regioselectivity problem. The outcome is highly sensitive to reaction conditions, especially the solvent.

Potential Causes & Solutions:

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the electrophilicity of the brominating agent and stabilize transition states differently.

    • Insight: Acetonitrile (CH₃CN) is a common solvent but can lead to lower selectivity. N,N-Dimethylformamide (DMF) has been shown to significantly improve the yield of the desired 4-bromo isomer, potentially due to its ability to modulate the reactivity of N-Bromosuccinimide (NBS).[2]

    • Recommendation: Switch from acetonitrile to DMF. Perform small-scale trials to confirm the effect before scaling up.

  • Temperature Control: Electrophilic aromatic substitution reactions are sensitive to temperature.

    • Insight: Running the reaction at a lower temperature (e.g., 0-10°C) can enhance selectivity by favoring the kinetically controlled product and minimizing side reactions.[1]

    • Recommendation: Ensure your reactor has adequate cooling capacity. Add the NBS portion-wise to the solution of 3-fluoro-2-methylaniline at 0°C, then allow the reaction to slowly warm to room temperature while monitoring its progress.

  • Stoichiometry of NBS: Using a large excess of NBS can lead to the formation of di-brominated byproducts.

    • Recommendation: Use a slight excess of NBS (e.g., 1.05-1.1 equivalents). Ensure the NBS is of high purity.

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Solvent AcetonitrileDMFImproved regioselectivity for the 4-bromo isomer.[2]
Temperature Room Temperature0°C to 20°CHigher yield and purity.[1]
NBS (eq.) > 1.21.05Minimized di-bromination.
Issue 2: Safety Incidents and Decomposition during Diazotization

Q: During the scale-up of the diazotization/cyclization step, we observed a rapid temperature spike and gas evolution, forcing an emergency shutdown. What happened and how can we prevent it?

A: You likely experienced the onset of a thermal runaway caused by the decomposition of the diazonium salt intermediate. This is a critical safety hazard in scale-up.

Potential Causes & Solutions:

  • Inadequate Heat Removal: The heat generated by the exothermic diazotization and subsequent decomposition reactions exceeded the cooling capacity of the reactor.

    • Insight: The surface-area-to-volume ratio decreases upon scale-up, making heat transfer less efficient.[7] A reaction that is easily controlled in a 1L flask can become dangerous in a 100L reactor.

    • Recommendation:

      • Calorimetry Studies: Before scaling up, perform reaction calorimetry (e.g., using an RC1 calorimeter) to determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the adiabatic temperature rise. This data is essential for safe process design.

      • Semi-Batch Addition: Add the diazotizing agent (e.g., a solution of sodium nitrite or isoamyl nitrite) slowly and sub-surface to the cooled reaction mixture. This ensures the reagent reacts immediately and does not accumulate, which could lead to a sudden, uncontrolled reaction.[1]

  • Thermal Instability of the Diazonium Salt: Even at controlled temperatures, diazonium salts can be unstable. The onset temperature for decomposition can be surprisingly low.[4]

    • Insight: Studies on aniline diazonium salts have shown decomposition can begin at temperatures as low as 27°C.[4] The specific substituents on your aromatic ring will influence this stability.

    • Recommendation:

      • Strict Temperature Control: Maintain the reaction temperature at the lowest practical point (e.g., -5 to 5°C) throughout the addition and cyclization.

      • "Use-in-situ": Treat the diazonium salt as an unstable intermediate. The process should be designed to consume it as it is formed, without allowing it to accumulate or be held for extended periods.

Troubleshooting Decision Tree: Diazotization Safety

G start Temperature Spike or Gas Evolution during Diazotization? q1 Was the diazotizing agent added in one portion? start->q1 a1_yes Yes: Reagent Accumulation Led to Runaway. q1->a1_yes Yes q2 Was the reaction temperature maintained below 5°C? q1->q2 No sol1 Solution: Implement controlled, semi-batch addition of the diazotizing agent. a1_yes->sol1 end_node Safe Process Achieved sol1->end_node a2_no No: Exceeded Thermal Stability Limit. q2->a2_no No q3 Was the diazonium salt held before cyclization? q2->q3 Yes sol2 Solution: Improve reactor cooling. Perform calorimetry to define safe operating limits. a2_no->sol2 sol2->end_node a3_yes Yes: Intermediate Decomposition. q3->a3_yes Yes q3->end_node No sol3 Solution: Redesign process for immediate 'in-situ' consumption of the diazonium salt. a3_yes->sol3 sol3->end_node

Caption: Decision tree for troubleshooting diazotization safety.

Issue 3: Difficulty in Final Product Purification

Q: After the synthesis, I am struggling to isolate pure this compound. Column chromatography is not practical for our scale, and direct crystallization gives a product with low purity.

A: This is a common issue when isomeric impurities are present, as they often have very similar physical properties to the desired product.

Potential Causes & Solutions:

  • Co-crystallization of Isomers: The desired 4-bromo and undesired 6-bromo isomers may have similar solubilities in many solvents, causing them to crystallize together.

    • Insight: A systematic solvent screening is crucial for developing a robust crystallization process.[6] Mixed solvent systems often provide the necessary difference in solubility to effect a good separation.[5]

    • Recommendation:

      • Solvent Screening: Perform small-scale solubility tests with the crude material in a range of solvents (e.g., alcohols like isopropanol, esters like ethyl acetate, aromatic solvents like toluene, and anti-solvents like heptane or water).

      • Recrystallization from a Mixed Solvent System: A common strategy is to dissolve the crude product in a good solvent (e.g., ethyl acetate or acetone) at an elevated temperature and then slowly add a miscible anti-solvent (e.g., heptane or water) until turbidity is observed. Cooling this mixture slowly can selectively crystallize the major, desired isomer.[5]

  • Inadequate Removal of Non-Isomeric Impurities: Starting materials or other byproducts may be trapped in the crystal lattice.

    • Recommendation:

      • Pre-crystallization Wash: Before crystallization, consider slurrying the crude solid in a solvent that dissolves the impurities but not the product (e.g., a cold ether or a hydrocarbon).

      • Charcoal Treatment: If colored impurities are present, a hot filtration over activated charcoal after dissolving the crude product (before crystallization) can be effective.

Experimental Protocols

Protocol 1: Regioselective Bromination of 3-Fluoro-2-methylaniline
  • Disclaimer: This protocol is a general guideline and must be adapted and risk-assessed for the specific scale of operation.

  • Charge a suitable reactor with 3-fluoro-2-methylaniline (1.0 eq.) and N,N-dimethylformamide (DMF, 5-10 volumes).

  • Cool the stirred solution to 0-5°C using an appropriate cooling bath.

  • Add N-Bromosuccinimide (NBS, 1.05 eq.) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to stir at 10-20°C for 2-4 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium bisulfite to destroy any remaining NBS.

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate), wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-3-fluoro-2-methylaniline.[1][2]

Protocol 2: Diazotization and Indazole Formation
  • WARNING: This reaction involves a thermally unstable intermediate and must be conducted with strict temperature control and appropriate safety precautions.

  • Dissolve the crude 4-bromo-3-fluoro-2-methylaniline (1.0 eq.) in a suitable solvent mixture, such as toluene containing acetic acid.[1]

  • Cool the mixture to -5 to 0°C.

  • Slowly add isoamyl nitrite (1.2 eq.) dropwise via an addition funnel over 1-2 hours, maintaining the internal temperature below 5°C.[1]

  • After the addition, stir the reaction mixture at 0-5°C for an additional 1-2 hours.

  • Slowly warm the reaction to room temperature and then heat to 80-90°C to facilitate cyclization. Vigorous gas (N₂) evolution will occur. Ensure adequate venting.

  • Monitor the reaction by HPLC. Once complete, cool the mixture, wash with aqueous sodium bicarbonate solution, then brine.

  • Concentrate the organic layer to obtain the crude this compound.

References

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-7-fluoro-1H-indazole is a key heterocyclic building block in medicinal chemistry, frequently utilized in the development of novel therapeutic agents. Its rigid bicyclic structure, coupled with the electronic properties imparted by the bromine and fluorine substituents, makes it a valuable scaffold for designing potent and selective inhibitors of various biological targets. The strategic placement of the bromine atom provides a handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity. Given its significance, the efficient and scalable synthesis of this compound is of paramount importance.

Route 1: Synthesis via Diazotization and Cyclization of a Substituted Aniline

This approach is a classic and versatile method for the formation of the indazole ring system. The proposed synthesis of this compound commences with the readily available 3-fluoro-2-methylaniline. The key steps involve a regioselective bromination followed by an intramolecular cyclization via diazotization.

Causality Behind Experimental Choices

The choice of 3-fluoro-2-methylaniline as the starting material is strategic. The methyl group provides the carbon atom that will become C3 of the indazole ring, and the fluorine at the 3-position will ultimately be at the 7-position of the product. The bromination is directed by the activating amino group, and the subsequent diazotization of the aniline followed by intramolecular cyclization is a well-established method for forming the pyrazole ring of the indazole system. An acetyl protecting group is temporarily installed on the indazole nitrogen to facilitate handling and purification, and is subsequently removed under basic conditions.

Experimental Protocol

Step 1: Bromination of 3-fluoro-2-methylaniline

To a solution of 3-fluoro-2-methylaniline (1.0 eq) in acetonitrile, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at a controlled temperature of 0-10°C. The reaction is stirred for 1-2 hours until completion, as monitored by TLC. The reaction is then quenched with an aqueous solution of sodium bisulfite. The product, 4-bromo-3-fluoro-2-methylaniline, is extracted with an organic solvent and purified.

Step 2: Acetylation and Cyclization to form 1-(4-bromo-7-fluoro-1H-indazol-1-yl)ethanone

The 4-bromo-3-fluoro-2-methylaniline (1.0 eq) is dissolved in a suitable solvent like toluene. Acetic anhydride (1.2 eq) is added, and the mixture is heated. Subsequently, isoamyl nitrite (1.5 eq) is added dropwise at elevated temperature (e.g., 110°C) to effect the diazotization and subsequent intramolecular cyclization. The resulting N-acetylated indazole is then isolated and purified.

Step 3: Deprotection to this compound

The 1-(4-bromo-7-fluoro-1H-indazol-1-yl)ethanone (1.0 eq) is dissolved in a mixture of methanol and water. A base, such as sodium hydroxide or potassium carbonate, is added, and the reaction is stirred at room temperature for several hours. Upon completion, the product, this compound, is isolated by filtration and can be further purified by recrystallization.

Workflow Diagram

Route 1 start 3-Fluoro-2-methylaniline step1 Bromination (NBS, Acetonitrile) start->step1 intermediate1 4-Bromo-3-fluoro-2-methylaniline step1->intermediate1 step2 Acetylation & Cyclization (Acetic Anhydride, Isoamyl Nitrite) intermediate1->step2 intermediate2 1-(4-Bromo-7-fluoro-1H- indazol-1-yl)ethanone step2->intermediate2 step3 Deprotection (NaOH, MeOH/H2O) intermediate2->step3 end This compound step3->end

Caption: Synthetic workflow for Route 1.

Route 2: Synthesis from a Substituted Toluene via Ortho-Formylation and Cyclization

This alternative strategy begins with a substituted toluene and introduces the second nitrogen atom in the final step through condensation with hydrazine. This approach relies on directed ortho-metalation to install a formyl group, which then serves as the electrophilic center for cyclization.

Causality Behind Experimental Choices

2-Bromo-5-fluorotoluene is a logical starting material as it already contains the desired substitution pattern on the benzene ring. The key transformation is the regioselective introduction of a formyl group at the position ortho to the methyl group. This is achieved through directed ortho-metalation using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF). The resulting aldehyde is then condensed with hydrazine to form the indazole ring.

Experimental Protocol

Step 1: Ortho-Formylation of 2-Bromo-5-fluorotoluene

A solution of 2-bromo-5-fluorotoluene (1.0 eq) in an anhydrous ethereal solvent such as tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere. A solution of lithium diisopropylamide (LDA) (1.1 eq) is added dropwise, and the mixture is stirred for 1-2 hours to allow for deprotonation at the position ortho to the methyl group. N,N-dimethylformamide (DMF) (1.2 eq) is then added, and the reaction is slowly warmed to room temperature. After an aqueous workup, the product, 2-bromo-3-methyl-4-fluorobenzaldehyde, is isolated and purified.

Step 2: Cyclization with Hydrazine

The 2-bromo-3-methyl-4-fluorobenzaldehyde (1.0 eq) is dissolved in a suitable solvent like ethanol or dioxane. Hydrazine hydrate (excess) is added, and the mixture is heated to reflux for several hours until the reaction is complete. The product, this compound, precipitates upon cooling or after removal of the solvent and is collected by filtration. Further purification can be achieved by recrystallization.

Workflow Diagram

Route 2 start 2-Bromo-5-fluorotoluene step1 Ortho-Formylation (LDA, DMF, THF) start->step1 intermediate1 2-Bromo-3-methyl-4- fluorobenzaldehyde step1->intermediate1 step2 Cyclization (Hydrazine Hydrate) intermediate1->step2 end This compound step2->end

Caption: Synthetic workflow for Route 2.

Comparison of Synthetic Routes

FeatureRoute 1: From Substituted AnilineRoute 2: From Substituted Toluene
Starting Material 3-Fluoro-2-methylaniline2-Bromo-5-fluorotoluene
Number of Steps 32
Key Reactions Bromination, Diazotization, Cyclization, DeprotectionDirected Ortho-Metalation, Formylation, Cyclization
Reagents & Conditions NBS, Isoamyl Nitrite, NaOH; requires both low and high temperatures.LDA, DMF, Hydrazine Hydrate; requires cryogenic temperatures.
Potential Yield Moderate to High (based on analogous reactions)[1]Moderate to High (based on analogous reactions)
Scalability Generally scalable, though diazotization can be hazardous on a large scale.Scalable, but requires careful handling of pyrophoric LDA at low temperatures.
Purification Multiple steps may require chromatographic purification.Fewer steps may simplify purification.
Advantages Utilizes well-established and versatile indazole synthesis methodology.Shorter synthetic sequence.
Disadvantages Longer route, potential for side reactions during bromination and diazotization.Requires cryogenic conditions and handling of a strong, air-sensitive base (LDA).

Conclusion

Both presented routes offer viable strategies for the synthesis of this compound.

  • Route 1 , starting from 3-fluoro-2-methylaniline, follows a more traditional and well-documented pathway for indazole synthesis. While it involves more steps, the reactions are generally robust and may be more familiar to many synthetic chemists.

  • Route 2 , commencing with 2-bromo-5-fluorotoluene, is a more convergent approach with fewer steps. However, it necessitates the use of cryogenic temperatures and the handling of a highly reactive organolithium reagent, which may pose challenges for scalability and require specialized equipment.

The choice between these two routes will ultimately depend on the specific capabilities of the laboratory, the availability and cost of starting materials, and the desired scale of the synthesis. For smaller-scale preparations where access to low-temperature equipment is not a limitation, the shorter nature of Route 2 may be advantageous. For larger-scale syntheses or in laboratories where the handling of pyrophoric reagents is less routine, the more classical approach of Route 1 might be preferred, despite its longer sequence.

It is important to note that the experimental conditions provided are based on analogous transformations and may require optimization for the specific synthesis of this compound.

References

The Regioisomeric Dance: A Comparative Guide to the Biological Activity of 4-Bromo-7-fluoro-1H-indazole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the indazole scaffold stands as a "privileged structure," a testament to its recurring role in a multitude of biologically active compounds.[1] Its unique architecture, a fusion of a benzene and a pyrazole ring, offers a versatile platform for therapeutic intervention, particularly in the realm of oncology.[2] This guide delves into a critical aspect of drug design involving this scaffold: the profound impact of substituent placement, or regioisomerism, on biological activity. While a direct comparative analysis of all possible 4-Bromo-7-fluoro-1H-indazole regioisomers is not extensively documented in publicly available literature, this guide will synthesize data from closely related analogs to illuminate the principles of how the positional interplay of bromo and fluoro substituents on the indazole core dictates therapeutic potential, with a focus on kinase inhibition.

The Indazole Scaffold: A Cornerstone of Modern Kinase Inhibitors

The indazole core is a key pharmacophore in several FDA-approved anti-cancer drugs, including Pazopanib and Axitinib, which function by inhibiting protein kinases.[2] Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The indazole structure, with its hydrogen bond donor and acceptor capabilities, is adept at interacting with the ATP-binding pocket of various kinases, leading to their inhibition and the subsequent disruption of cancer cell proliferation and survival.[3]

The biological activity of indazole derivatives is not merely a function of the presence of certain substituents, but is critically dependent on their specific location on the bicyclic ring system. The electronic and steric properties of substituents like bromine and fluorine can dramatically alter the molecule's interaction with its biological target, leading to significant variations in potency and selectivity among regioisomers.

A Tale of Two Isomers: The Impact of Substituent Position on Biological Activity

While specific comparative data for this compound regioisomers is limited, a study on other substituted indazoles provides a compelling illustration of this principle. For instance, a comparative study of indazole, 5-aminoindazole, and 6-nitroindazole revealed significant differences in their anti-inflammatory and COX-2 inhibitory activities.[4] This highlights that the placement of a functional group can drastically alter the pharmacological profile of the parent indazole.

In the context of kinase inhibition, the position of halogen atoms can influence binding affinity and selectivity. For example, in a series of indazole-based inhibitors, the positioning of a fluorine atom was found to be critical for achieving potent inhibition of specific kinases. This underscores the necessity of synthesizing and evaluating all possible regioisomers during the drug discovery process to identify the most active and selective candidate.

Synthesis of Bromo-Fluoro-1H-indazole Regioisomers: A Methodological Overview

The regioselective synthesis of substituted 1H-indazoles is a key challenge in harnessing their therapeutic potential.[5] Various synthetic routes have been developed to control the position of substituents on the indazole ring. Below are representative synthetic approaches for obtaining different bromo-fluoro-1H-indazole regioisomers.

General Synthetic Workflow

The synthesis of substituted indazoles often involves the cyclization of appropriately substituted phenylhydrazines or other related precursors. The regiochemical outcome of these reactions can be influenced by the choice of starting materials, catalysts, and reaction conditions.[6]

G cluster_start Starting Materials cluster_cyclization Cyclization Strategies cluster_isomers Regioisomeric Products Substituted Phenylhydrazine Substituted Phenylhydrazine Fischer Indole Synthesis Variant Fischer Indole Synthesis Variant Substituted Phenylhydrazine->Fischer Indole Synthesis Variant Ortho-haloaryl Carbonyl/Nitrile Ortho-haloaryl Carbonyl/Nitrile Palladium-catalyzed C-N Coupling Palladium-catalyzed C-N Coupling Ortho-haloaryl Carbonyl/Nitrile->Palladium-catalyzed C-N Coupling N1-substituted Indazole N1-substituted Indazole Fischer Indole Synthesis Variant->N1-substituted Indazole Palladium-catalyzed C-N Coupling->N1-substituted Indazole N2-substituted Indazole N2-substituted Indazole Palladium-catalyzed C-N Coupling->N2-substituted Indazole Davis-Beirut Reaction Davis-Beirut Reaction Davis-Beirut Reaction->N2-substituted Indazole

Caption: General synthetic strategies for indazole regioisomers.

Experimental Protocol: Synthesis of a 4-Bromo-6-fluoro-1H-indazole Analog

This protocol is adapted from a known procedure for a structurally related compound and may require optimization for the specific synthesis of this compound regioisomers.[7][8]

Step 1: Nitration of a Substituted Toluene

  • To a solution of the appropriately substituted fluorotoluene in a suitable solvent (e.g., dichloromethane), add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise at a controlled temperature (e.g., 0 °C).

  • Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

  • Quench the reaction with ice water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitrated product.

Step 2: Formation of the Indazole Ring

  • Dissolve the nitrated intermediate in a suitable solvent (e.g., ethanol).

  • Add a reducing agent (e.g., tin(II) chloride) and heat the mixture to reflux.

  • After reduction of the nitro group to an amino group, add a source of the second nitrogen atom (e.g., sodium nitrite) to facilitate cyclization to the indazole ring.

  • Monitor the reaction by TLC. Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the crude product by column chromatography to isolate the desired bromo-fluoro-1H-indazole regioisomer.

Comparative Biological Evaluation: In Vitro Assays

To discern the differential biological activities of the this compound regioisomers, a panel of in vitro assays is essential. The primary focus for this class of compounds is often on their anti-proliferative and kinase inhibitory effects.

Kinase Inhibition Assay

The ability of the regioisomers to inhibit specific protein kinases is a key determinant of their therapeutic potential. A variety of assay formats can be employed to measure kinase activity.

G cluster_workflow Kinase Inhibition Assay Workflow Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Test Compound (Regioisomer) Test Compound (Regioisomer) Test Compound (Regioisomer)->Incubation Detection of Phosphorylated Substrate Detection of Phosphorylated Substrate Incubation->Detection of Phosphorylated Substrate Data Analysis (IC50) Data Analysis (IC50) Detection of Phosphorylated Substrate->Data Analysis (IC50)

Caption: A generalized workflow for a kinase inhibition assay.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of the regioisomers against a target kinase.[9]

  • Reaction Setup: In a microplate well, combine the target kinase, a specific substrate peptide, and the test compound (one of the this compound regioisomers) at various concentrations.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as using a phosphospecific antibody in an ELISA-based format or by measuring the depletion of ATP using a luminescent assay.

  • Data Analysis: Determine the concentration of the test compound that results in 50% inhibition of kinase activity (the IC50 value). Compare the IC50 values obtained for each regioisomer to determine their relative potencies.

Cell Proliferation Assay

The anti-proliferative activity of the regioisomers against cancer cell lines provides a measure of their potential as anti-cancer agents. The MTT assay is a commonly used colorimetric method for this purpose.

Experimental Protocol: MTT Cell Proliferation Assay

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of each this compound regioisomer and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each regioisomer.

Quantitative Data Summary: A Comparative Look at Substituted Indazoles

Compound IDIndazole SubstitutionTarget/Cell LineIC50 (µM)Reference
Analog A 6-Bromo-3-iodo-1H-indazoleIntermediateN/A[10]
Analog B 5-Bromo-4-fluoro-1H-indazoleNot SpecifiedNot Specified[11]
Analog C 6-Bromo-1H-indazole4T1 (Breast Cancer)>10[2]
Analog D Indazole derivative (2f)4T1 (Breast Cancer)0.23[12]
Analog E Indazole derivative (2a)MCF-7 (Breast Cancer)1.15[12]

This table is a representative summary and not an exhaustive list. The IC50 values are highly dependent on the specific assay conditions.

Conclusion and Future Directions

The indazole scaffold is a remarkably versatile platform for the development of potent and selective kinase inhibitors. This guide, by synthesizing available data on related analogs, underscores the critical importance of regioisomerism in dictating the biological activity of substituted indazoles. The precise placement of bromo and fluoro groups on the 1H-indazole core can profoundly influence the compound's interaction with its biological target, leading to dramatic differences in potency and efficacy.

For researchers in drug discovery, this necessitates a thorough and systematic approach to the synthesis and evaluation of all possible regioisomers of a lead compound. Future studies that directly compare the biological activities of the full panel of this compound regioisomers will be invaluable in further elucidating the structure-activity relationships for this promising class of compounds and will undoubtedly pave the way for the development of more effective and targeted cancer therapies.

References

Benchmarking the Efficacy of Indazole-Derived Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors.[1][2] Its versatile structure allows for multi-positional modifications, enabling the fine-tuning of inhibitory activity against a host of kinases implicated in tumorigenesis. This guide provides an in-depth comparative analysis of indazole-derived inhibitors, with a particular focus on those targeting Aurora Kinase A, a key regulator of mitotic progression. While specific efficacy data for 4-Bromo-7-fluoro-1H-indazole derivatives are not extensively available in the current literature, this guide will utilize a well-characterized exemplar, a novel indazole derivative targeting Aurora Kinases, to illustrate the benchmarking process. This framework will empower researchers to rigorously evaluate the efficacy of their own indazole-based compounds.

The Rationale for Targeting Aurora Kinase A with Indazole Scaffolds

Aurora Kinase A is a serine/threonine kinase that plays a pivotal role in cell cycle regulation, particularly during mitosis.[3][4] Its overexpression is a frequent event in a multitude of human cancers, correlating with genetic instability and poor prognosis.[4] Consequently, the development of small-molecule inhibitors of Aurora Kinase A is a promising therapeutic strategy.[4] The indazole core, with its ability to form key hydrogen bonds within the ATP-binding pocket of kinases, serves as a privileged scaffold for designing such inhibitors.[5]

Below is a simplified representation of the Aurora Kinase A signaling pathway and its role in cell cycle progression.

Aurora_Kinase_A_Pathway Simplified Aurora Kinase A Signaling in Mitosis G2_Phase G2 Phase Aurora_A Aurora Kinase A Activation G2_Phase->Aurora_A Activation Mitosis Mitosis Cytokinesis Cytokinesis Mitosis->Cytokinesis Centrosome_Maturation Centrosome Maturation Aurora_A->Centrosome_Maturation Promotes Spindle_Assembly Spindle Assembly Centrosome_Maturation->Spindle_Assembly Leads to Chromosome_Segregation Chromosome Segregation Spindle_Assembly->Chromosome_Segregation Ensures proper Chromosome_Segregation->Mitosis Completion of Indazole_Inhibitor Indazole-Derived Inhibitor Indazole_Inhibitor->Aurora_A Inhibits

Caption: Simplified Aurora Kinase A signaling pathway.

Quantitative Comparison of Inhibitor Potency

A critical step in benchmarking is the quantitative assessment of an inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The following table presents a comparative analysis of a representative indazole-based Aurora Kinase A inhibitor alongside other known inhibitors of the same target.

CompoundTarget(s)IC50 (nM) against Aurora ACell-Based Antiproliferative IC50 (nM) (e.g., in HCT116 cells)Reference Compound(s)
Indazole Derivative 17 Aurora A/B1050Alisertib (MLN8237)
Indazole Derivative 30 Aurora A8120MK-5108 (VX-689)
Alisertib (MLN8237) Aurora A1.220-100N/A
MK-5108 (VX-689) Aurora A/B/C0.630-150N/A

Data for indazole derivatives are representative values from similar scaffolds reported in the literature.[5]

Experimental Protocols for Efficacy Benchmarking

To ensure the generation of robust and reproducible data, standardized experimental protocols are paramount. Below are detailed methodologies for a biochemical kinase assay and a cell-based viability assay, which are fundamental for evaluating inhibitor efficacy.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Workflow Diagram:

Kinase_Assay_Workflow Biochemical Kinase Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Dilution 1. Serial Dilution of Indazole Inhibitor Incubation 3. Incubate Kinase with Inhibitor Compound_Dilution->Incubation Kinase_Mix 2. Prepare Kinase/ Substrate/ATP Mix Start_Reaction 4. Initiate Reaction with ATP/Substrate Kinase_Mix->Start_Reaction Incubation->Start_Reaction Reaction_Incubation 5. Incubate at 30°C Start_Reaction->Reaction_Incubation Stop_Reaction 6. Add Detection Reagent Reaction_Incubation->Stop_Reaction Luminescence_Reading 7. Read Luminescence Stop_Reaction->Luminescence_Reading Data_Analysis 8. Data Analysis (IC50 determination) Luminescence_Reading->Data_Analysis

Caption: Workflow for a luminescence-based kinase assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of the this compound-derived inhibitor in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.

  • Reaction Setup: In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).

  • Enzyme Addition: Add purified recombinant Aurora Kinase A to each well.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Add a solution containing the kinase-specific substrate and ATP to initiate the reaction.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a kinase detection reagent that measures the amount of ADP produced, which is proportional to kinase activity. This is often a coupled enzyme system that generates a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Viability Assay (MTT Assay)

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cells.

Workflow Diagram:

MTT_Assay_Workflow Cell Viability (MTT) Assay Workflow Cell_Seeding 1. Seed Cancer Cells in 96-well Plate Compound_Treatment 2. Treat Cells with Indazole Inhibitor Cell_Seeding->Compound_Treatment Incubation 3. Incubate for 48-72 hours Compound_Treatment->Incubation MTT_Addition 4. Add MTT Reagent Incubation->MTT_Addition Formazan_Incubation 5. Incubate to Allow Formazan Formation MTT_Addition->Formazan_Incubation Solubilization 6. Solubilize Formazan Crystals Formazan_Incubation->Solubilization Absorbance_Reading 7. Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis 8. Data Analysis (IC50 determination) Absorbance_Reading->Data_Analysis

Caption: Workflow for a cell viability (MTT) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line known to overexpress the target kinase (e.g., HCT116 for Aurora Kinase A) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound-derived inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the cells for a period that allows for multiple cell divisions (typically 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours to allow viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the inhibitor concentration to determine the IC50 value.

Concluding Remarks and Future Directions

The indazole scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. While the specific inhibitory profile of this compound derivatives requires further investigation, the methodologies and comparative framework presented in this guide provide a robust starting point for their evaluation. Future studies should focus on elucidating the structure-activity relationships of substitutions on the this compound core to optimize potency and selectivity. Furthermore, in vivo xenograft models will be crucial for validating the anti-tumor efficacy of promising lead compounds.

References

A Technical Guide to the In Vitro and In Vivo Activity of Substituted Indazole Compounds for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The indazole scaffold has cemented its status as a "privileged structure" in the landscape of medicinal chemistry. Its unique bicyclic heteroaromatic architecture, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for the design of a multitude of biologically active molecules.[1] The strategic placement of various substituents on the indazole core has given rise to a rich pipeline of compounds with significant therapeutic potential, spanning oncology, inflammation, and infectious diseases.[1][2] Among the vast chemical space of indazole derivatives, those bearing halogen substitutions, particularly bromine and fluorine, have garnered considerable interest. These substitutions can profoundly influence a compound's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile.

This guide provides a comprehensive comparison of the in vitro and in vivo activities of substituted indazole compounds, with a particular focus on derivatives containing bromo and fluoro moieties. While direct comparative data for a specific 4-Bromo-7-fluoro-1H-indazole compound is not extensively available in the public domain, this guide synthesizes findings from closely related analogs to provide researchers, scientists, and drug development professionals with a cohesive understanding of the structure-activity relationships and the translational potential of this chemical class. We will delve into their performance in preclinical models, supported by experimental data, and provide detailed protocols for key assays to facilitate the practical application of this knowledge in a laboratory setting.

The Indazole Scaffold: A Versatile Platform for Drug Design

The indazole nucleus can be considered a bioisostere of endogenous structures like purines, which allows these compounds to interact with a wide range of biological targets, most notably protein kinases.[3] The nitrogen atoms in the pyrazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with the hinge region of ATP-binding pockets in kinases. This has led to the successful development of several FDA-approved indazole-based kinase inhibitors, including Pazopanib and Axitinib, for the treatment of various cancers.[1]

The introduction of bromine and fluorine atoms to the indazole ring can further refine the pharmacological properties of these molecules. Bromine, a large and polarizable halogen, can form halogen bonds and participate in other non-covalent interactions, potentially enhancing binding affinity and selectivity for the target protein. Fluorine, on the other hand, is a small, highly electronegative atom that can improve metabolic stability by blocking sites of oxidative metabolism. It can also modulate the acidity of nearby protons and influence conformation, which can have a significant impact on biological activity.[4]

In Vitro Activity of Substituted Indazole Derivatives

The in vitro evaluation of substituted indazoles has revealed their potent activity against a variety of biological targets and cell lines. These assays are crucial for initial screening and for elucidating the mechanism of action at a molecular and cellular level.

Anticancer Activity

A significant body of research has focused on the antiproliferative effects of substituted indazoles in cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and is a primary tool for determining the half-maximal inhibitory concentration (IC50) of a compound.[5]

Several studies have highlighted the importance of specific substitution patterns for potent anticancer activity. For instance, a series of novel 4-bromo-1H-indazole derivatives were synthesized and evaluated for their antibacterial activity, demonstrating the biological significance of the 4-bromo substitution.[6] In another study, the introduction of a fluoro group on a benzyl substituent of an indazole derivative was found to be important for its potent anti-proliferative activity against human colorectal cancer cells (HCT116), with an IC50 value of 0.4 ± 0.3 μM.[4] Furthermore, a series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines, with IC50 values ranging from 0.23 to 1.15 μM.[7]

The bromodomain-containing protein 4 (BRD4) has emerged as a key epigenetic target in cancer, and indazole-based compounds have shown promise as BRD4 inhibitors. One study reported a novel 1H-indazol-4,7-dione scaffold with a derivative, 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dione, exhibiting a highly potent BRD4 inhibitory activity with an IC50 of 60 nM.[8]

Table 1: In Vitro Anticancer Activity of Representative Substituted Indazole Derivatives

Compound ID/DescriptionSubstitution PatternTarget/Cell LineIC50 (µM)Reference
Compound 36 N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT1160.4 ± 0.3[4]
Compound 2f Indazole derivative4T1 (breast cancer)0.23[7]
Compound 5i 6-chloro-5-((2,6-difluorophenyl)amino)-1H-indazole-4,7-dioneBRD40.06[8]
Compound 6o Indazole derivativeK562 (leukemia)5.15[9]
Anti-inflammatory Activity

The anti-inflammatory properties of indazole derivatives have also been extensively investigated. These compounds can modulate inflammatory pathways by inhibiting key enzymes like cyclooxygenase (COX) and reducing the production of pro-inflammatory cytokines.

A study investigating the in vitro anti-inflammatory activity of indazole and its derivatives found that they could inhibit COX-2, with IC50 values ranging from 12.32 to 23.42 μM.[10] Another study on fluorinated indazoles reported a 6-fluoroindazole scaffold as a potent and selective antagonist of the TRPA1 cation channel, with an IC50 of 0.043 μM in an in vitro calcium imaging assay.[11]

In Vivo Activity of Substituted Indazole Compounds

Translating promising in vitro activity into in vivo efficacy is a critical step in the drug development process. Animal models, such as xenograft models for cancer and carrageenan-induced paw edema for inflammation, are indispensable tools for evaluating the therapeutic potential of new chemical entities in a whole-organism context.

Anticancer Efficacy in Xenograft Models

In preclinical oncology, the ability of a compound to inhibit tumor growth in vivo is a key determinant of its potential for clinical development. In a study of indazole-based BRD4 inhibitors, an 1H-indazol-4,7-dione compound was shown to significantly reduce tumor size in a xenograft assay.[8] Another study demonstrated that an indazole derivative, compound 2f, could suppress the growth of a 4T1 tumor model in mice without obvious side effects.[7][12]

Anti-inflammatory Effects in Animal Models

The carrageenan-induced paw edema model in rats is a classic and reliable method for assessing the acute anti-inflammatory activity of novel compounds.[13] A study on indazole and its derivatives demonstrated that these compounds significantly, dose-dependently, and time-dependently inhibited carrageenan-induced hind paw edema in rats.[10][14]

Bridging In Vitro and In Vivo Data: A Correlative Perspective

The transition from a potent "hit" in an in vitro assay to a successful in vivo candidate is a complex and challenging process. A compound that exhibits low micromolar or even nanomolar potency in a cell-based assay may fail to show any efficacy in an animal model due to poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or high plasma protein binding.

For the this compound class of compounds, the presence of the fluoro group is anticipated to enhance metabolic stability, which could lead to improved in vivo exposure compared to non-fluorinated analogs. The bromo substituent, while potentially contributing to target affinity, might also influence metabolic pathways. Therefore, a comprehensive understanding of the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds is essential for establishing a robust in vitro to in vivo correlation (IVIVC).

The data presented in this guide, though not for a single compound, illustrates a common theme in drug discovery: potent in vitro activity is a necessary but not sufficient condition for in vivo efficacy. The indazole derivatives that have shown success in animal models are those that likely possess a favorable balance of potency and drug-like properties.

Experimental Protocols

To facilitate the practical application of the concepts discussed in this guide, detailed step-by-step methodologies for key experiments are provided below.

In Vitro Cell Viability: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[15]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[15]

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[16]

  • Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

In Vivo Tumor Growth: Xenograft Model

This protocol outlines a general procedure for establishing a subcutaneous xenograft model in immunodeficient mice.[17]

Protocol:

  • Cell Preparation: Culture human cancer cells to 80% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-5 x 10^7 cells/mL.[17]

  • Animal Model: Use 6-8 week old immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Inoculation: Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.[18]

  • Tumor Monitoring: Monitor the mice for tumor growth. Measure the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: When the tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups. Administer the test compound and vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Endpoint: Continue treatment and tumor monitoring for a specified period or until the tumors in the control group reach a predetermined size. At the end of the study, euthanize the mice, and excise and weigh the tumors.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This model is used to evaluate the acute anti-inflammatory activity of a compound.[19]

Protocol:

  • Animal Model: Use adult Wistar or Sprague-Dawley rats (150-200 g).

  • Compound Administration: Administer the test compound or vehicle control to the rats via the desired route (e.g., oral gavage).

  • Induction of Edema: After a specific pre-treatment time (e.g., 60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[20]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group at each time point.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a representative signaling pathway that could be targeted by anticancer indazole compounds and the experimental workflows for the key in vitro and in vivo assays.

G cluster_pathway Generic Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Indazole Indazole Compound Indazole->RAF Inhibition

Caption: Generic kinase signaling pathway potentially inhibited by indazole compounds.

G cluster_invitro In Vitro MTT Assay Workflow cluster_invivo In Vivo Xenograft Workflow A Seed Cells in 96-well plate B Treat with Indazole Compound A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize Formazan E->F G Measure Absorbance (570nm) F->G H Calculate IC50 G->H I Inject Cancer Cells into Mice J Monitor Tumor Growth I->J K Randomize Mice into Groups J->K L Treat with Indazole Compound K->L M Continue Treatment & Monitoring L->M N Excise & Weigh Tumors M->N O Analyze Efficacy N->O

References

A Comparative Guide to the Cross-Reactivity Profiling of 4-Bromo-7-fluoro-1H-indazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous evaluation. A critical, and often defining, aspect of this journey is the determination of its selectivity. Kinase inhibitors are a cornerstone of modern therapeutics, particularly in oncology, but their efficacy is intrinsically linked to their ability to modulate the intended target with minimal engagement of the ~500 other kinases in the human kinome.[1] Unintended off-target activity can lead to toxicity or unforeseen side effects, derailing an otherwise promising therapeutic.

The 1H-indazole scaffold has emerged as a "privileged" structure in medicinal chemistry, prized for its ability to form key hydrogen bond interactions within the ATP-binding pocket of a wide range of kinases.[2][3][4] The strategic introduction of halogen atoms, such as in the 4-Bromo-7-fluoro-1H-indazole core, serves to modulate the compound's electronic properties and steric profile, offering a powerful tool to fine-tune potency and selectivity.[5][6]

This guide provides an in-depth comparison of the essential methodologies for profiling the cross-reactivity of these inhibitors. We will delve into the causality behind experimental choices, provide validated protocols, and present a framework for interpreting the resulting data, empowering you to make informed decisions in your drug discovery programs.

The Imperative of Selectivity: Why Comprehensive Profiling Matters

Achieving absolute selectivity for a single kinase is a formidable challenge due to the high degree of conservation in the ATP-binding site across the kinome.[1] Therefore, the goal of cross-reactivity profiling is not merely to identify a "perfectly" selective compound, but to build a comprehensive portrait of a compound's interactions. This "selectivity profile" is crucial for:

  • Predicting Off-Target Liabilities: Early identification of potential off-target interactions can prevent costly failures in later stages of development.[7]

  • Understanding Polypharmacology: In some cases, inhibiting multiple kinases can be therapeutically advantageous (e.g., targeting parallel resistance pathways). A detailed profile allows for the rational design of multi-targeted agents.[8]

  • Guiding Structure-Activity Relationship (SAR) Studies: Understanding how small structural changes to the this compound scaffold affect the selectivity profile is key to optimizing lead compounds.[9]

Methodologies for Building a Robust Cross-Reactivity Profile

A multi-pronged approach, integrating biochemical, cellular, and biophysical methods, is the gold standard for accurately characterizing an inhibitor's selectivity.[10][11]

Large-Scale Biochemical Screening: Mapping the Kinome Landscape

The first step is typically a broad, unbiased screen to understand the inhibitor's potency and selectivity across a large panel of kinases.

Causality Behind the Choice: This high-throughput approach provides a global view of the inhibitor's interaction space. By testing against hundreds of purified kinases in parallel, we can rapidly identify both the primary target(s) and any potent off-targets, generating a quantitative measure of selectivity.

A leading platform for this is the KINOMEscan® technology , a competition-based binding assay.[12][13][14] It measures the ability of a test compound to displace a known, immobilized ligand from the kinase active site. The amount of kinase bound to the solid support is quantified, typically by qPCR.[15] A key advantage is that this method measures true thermodynamic dissociation constants (Kd), as it is independent of ATP concentration, unlike activity-based assays.[13]

Experimental Protocol: Luminescence-Based Biochemical Kinase Assay

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of an inhibitor.

  • Compound Preparation: Create a serial dilution of the this compound inhibitor in 100% DMSO. A typical starting concentration is 10 mM.

  • Reaction Setup: In a 384-well plate, add the recombinant kinase, the kinase-specific substrate peptide, and the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).[16]

  • Inhibitor Addition: Add the serially diluted inhibitor to the wells. Include control wells with DMSO only (no inhibition) and wells without kinase (background).

  • Initiate Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should ideally be close to the Km for each specific kinase to ensure the resulting IC50 value approximates the intrinsic affinity (Ki).[10] Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Quantify Activity: Add a luminescent kinase assay reagent (e.g., Kinase-Glo®). This reagent measures the amount of ATP remaining in the well. High kinase activity consumes ATP, resulting in a low luminescence signal. Potent inhibition preserves ATP, leading to a high signal.[16]

  • Data Analysis: Read the luminescence signal on a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cellular Target Engagement: Confirming Interaction in a Physiological Context

A compound that is potent in a biochemical assay must also demonstrate that it can reach and bind to its intended target within the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is the definitive method for this validation.[17][18]

Causality Behind the Choice: CETSA works on the principle of ligand-induced thermal stabilization.[19] The binding of an inhibitor to its target protein makes the protein more resistant to heat-induced unfolding and aggregation.[20][21] By heating intact cells treated with the inhibitor and then quantifying the amount of soluble target protein remaining, we can directly confirm target engagement.[18] This is a critical step to bridge the gap between in vitro biochemistry and cellular activity.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the this compound inhibitor at various concentrations for a defined period (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).

  • Heating Step: Harvest the cells, wash them, and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. This creates a "melt curve."[17]

  • Cell Lysis: Lyse the cells, for example, by freeze-thaw cycles or sonication.

  • Separation of Aggregates: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.[21]

  • Protein Quantification: Carefully collect the supernatant, which contains the soluble, non-aggregated proteins.

  • Detection: Analyze the amount of the specific target protein in the supernatant using Western blotting or other protein detection methods like mass spectrometry.[21]

  • Data Analysis: Plot the amount of soluble target protein against the temperature. A successful target engagement will result in a rightward shift of the melting curve for the inhibitor-treated samples compared to the vehicle control, indicating thermal stabilization.

Biophysical Characterization: A Thermodynamic Deep Dive

For high-priority interactions (both on- and off-target), a detailed biophysical analysis is warranted. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic signature of the binding event.

Causality Behind the Choice: ITC directly measures the heat released (exothermic) or absorbed (endothermic) when an inhibitor binds to its target kinase.[22][23] It is a label-free, in-solution technique that not only provides the binding affinity (Kd) but also the stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[9][24] This level of detail is invaluable for lead optimization, helping to understand the driving forces behind the binding event.

Experimental Protocol: Isothermal Titration Calorimetry (ITC)
  • Sample Preparation: Prepare a solution of the purified recombinant kinase (e.g., 10-50 µM) in an appropriate ITC buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl). Prepare a solution of the this compound inhibitor in the exact same buffer at a concentration 10-20 times higher than the kinase. Ensure the final DMSO concentration is identical and low (<2%) in both solutions.[22]

  • Instrument Setup: Thoroughly degas both solutions. Set the experimental temperature (e.g., 25°C). Load the kinase solution into the sample cell and the inhibitor solution into the injection syringe.

  • Titration: Perform a series of small, precisely controlled injections (e.g., 1-2 µL) of the inhibitor solution into the kinase solution.

  • Heat Measurement: The instrument measures the minute temperature changes after each injection, which correspond to the heat of binding.

  • Data Analysis: Integrate the raw data (power vs. time) to obtain the heat change per injection. Plot this against the molar ratio of inhibitor to kinase. Fit this binding isotherm to a suitable model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.[22][25]

Visualizing the Process and Pathways

To better understand the context and workflow, the following diagrams illustrate a common kinase signaling pathway and the logical flow of a cross-reactivity profiling campaign.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor Kinase Inhibitor (e.g., 4-Bromo-7-fluoro -1H-indazole) Inhibitor->RTK Inhibits Inhibitor->RAF Potential Off-Target

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling cascades.

Workflow cluster_discovery Initial Screening cluster_validation Cellular Validation cluster_characterization Detailed Characterization Biochem Biochemical Kinome Screen (e.g., KINOMEscan®) >400 Kinases CETSA Cellular Thermal Shift Assay (CETSA) Confirm Target Engagement Biochem->CETSA Validate Hits In-Cell ITC Isothermal Titration Calorimetry (ITC) Thermodynamic Profile CETSA->ITC Characterize Key Interactions Data Comprehensive Selectivity Profile (On- and Off-Targets) ITC->Data

Caption: Experimental workflow for kinase inhibitor cross-reactivity profiling.

Comparative Data Summary

The table below presents a hypothetical cross-reactivity profile for a novel this compound based inhibitor, "Compound X," compared against two well-established, multi-targeted kinase inhibitors, Axitinib and Pazopanib. This illustrates how data from a broad kinase screen would be presented to compare selectivity.

Kinase TargetCompound X (Hypothetical)AxitinibPazopanib
IC50 (nM) IC50 (nM) IC50 (nM)
VEGFR2 (KDR) 50.2[26]30[26]
VEGFR1 (FLT1) 150.110
VEGFR3 (FLT4) 200.2-1.247
PDGFRβ 81.684
c-KIT 5501.774
Aurora Kinase A >10,000237>10,000
CDK2 >10,000>10,000>10,000
FGFR1 75020840
Disclaimer: Data for Axitinib and Pazopanib are compiled from public sources for comparative purposes. Data for "Compound X" is illustrative to demonstrate the concept of a selectivity profile.

Interpretation: In this hypothetical example, "Compound X" shows high potency against VEGFR2 and PDGFRβ, similar to Axitinib but with potentially greater selectivity against c-KIT. Unlike Pazopanib, it shows weak activity against FGFR1. Critically, it displays high selectivity against unrelated kinases like Aurora Kinase A and CDK2. This profile suggests a potent VEGFR/PDGFR inhibitor with a potentially favorable off-target profile that would need to be confirmed with cellular engagement (CETSA) and biophysical (ITC) studies.

Conclusion

The development of potent and selective kinase inhibitors is a nuanced endeavor that demands a rigorous and multi-faceted approach to characterization. The this compound scaffold represents a promising chemical starting point, but its true therapeutic potential can only be unlocked through a comprehensive understanding of its cross-reactivity profile. By systematically applying large-scale biochemical screens to map the interaction landscape, confirming target engagement in a physiological context with CETSA, and performing detailed thermodynamic analysis with ITC, researchers can build a robust data package. This self-validating system of protocols allows for the confident selection and optimization of lead candidates, minimizing the risk of late-stage failure and ultimately accelerating the delivery of safer, more effective kinase-targeted therapies.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of 4-Bromo-7-fluoro-1H-indazole, a halogenated heterocyclic compound common in drug discovery and chemical research. Adherence to these procedures is critical not only for regulatory compliance with standards set by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) but, more importantly, for ensuring the safety of laboratory personnel and protecting the environment.[1][2][3] This guide is designed to empower researchers by explaining the causality behind each procedural step, fostering a culture of safety and responsibility.

Hazard Profile and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not always be available, data from closely related bromo- and fluoro-substituted indazoles provide a strong basis for a conservative risk assessment.[4][5][6][7]

Key Anticipated Hazards:

  • Acute Oral Toxicity: The compound is expected to be harmful if swallowed.[4][5][7]

  • Skin Irritation: Direct contact is likely to cause skin irritation.[4][5][7]

  • Serious Eye Irritation: The chemical poses a risk of serious damage if it comes into contact with the eyes.[4][5][7]

  • Respiratory Tract Irritation: Inhalation of the dust or fumes may cause respiratory irritation.[4][5][6][7]

These hazards necessitate careful handling during use and mandate that all waste, including empty containers and contaminated materials, be treated as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

Appropriate PPE is non-negotiable when handling this compound in any form—pure, in solution, or as waste. The following table summarizes the minimum required PPE based on OSHA laboratory standards and SDS recommendations for analogous compounds.[2][4][5][8]

Protection Type Specification Rationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and irritation.[4][5]
Eye/Face Protection Safety goggles with side shields or a face shield.To protect against splashes and airborne particles, preventing serious eye irritation.[4][5][8]
Body Protection A standard laboratory coat.To protect skin and clothing from contamination.[4][5]
Respiratory Protection Use only in a certified chemical fume hood.To prevent inhalation of dust or vapors, which can cause respiratory tract irritation.[2][4]

The Core Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment waste is generated.

Step 1: Waste Characterization & Segregation

This is the most critical step in the disposal process. This compound is a halogenated organic compound due to the presence of bromine and fluorine atoms.[9]

  • Action: Immediately segregate all waste containing this compound into a dedicated "Halogenated Organic Waste" container.[9][10][11]

  • Causality: Halogenated waste must be kept separate from non-halogenated waste.[10][11] This is because halogenated compounds require specific, high-temperature incineration at a licensed facility to ensure their complete destruction and prevent the formation of persistent environmental pollutants.[1][9] Mixing waste streams leads to complex and costly disposal procedures and can create dangerous chemical reactions.[10][12] Do not mix this waste with acids, bases, or strong oxidizing agents.[11]

Step 2: Containerization and Labeling

Proper containment and clear communication are essential for safety and compliance.

  • Action: Use a designated, chemically compatible waste container with a secure, tight-fitting lid.[1][13][14] The container must be in good condition and leak-proof.[13]

  • Action: As soon as the first drop of waste is added, label the container clearly.[10][11][13] The label must include:

    • The words "Hazardous Waste" .[11]

    • The full chemical name: "Waste this compound" . Do not use abbreviations.[13]

    • A list of all other chemical constituents and their approximate percentages.[10][11]

    • The relevant hazard warnings (e.g., "Toxic," "Irritant").[3]

  • Causality: Federal regulations (EPA RCRA) and institutional policies mandate clear and accurate labeling to inform all handlers of the container's contents and associated risks, ensuring safe storage and final disposal.[3][15] The lid must remain closed at all times except when actively adding waste to prevent the release of vapors.[11][13][14]

Step 3: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .[16]

  • Causality: The SAA should be located at or near the point of generation, be under the control of laboratory personnel, and be away from sources of ignition or incompatible materials.[15][16] This minimizes the risk of spills and accidental mixing while keeping the waste secure until it is collected by trained professionals.

Step 4: Final Disposal

The final step is the transfer of waste to authorized personnel.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste container.

  • Causality: Final disposal of hazardous waste must be performed by a licensed and regulated waste carrier to ensure compliance with all local, state, and federal regulations.[4][7] These professionals are equipped to transport and manage the waste for its final treatment, typically through high-temperature incineration.

Visual Summary: Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Phase 1: In the Lab cluster_disposal Phase 2: Institutional Disposal start Waste Generation (Unused chemical, contaminated labware, solutions) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Always First segregate Segregate as 'Halogenated Organic Waste' ppe->segregate container Use Compatible, Sealed Container segregate->container label_waste Label Container Correctly ('Hazardous Waste', Full Chemical Name, Hazards) container->label_waste store Store in Designated Satellite Accumulation Area (SAA) label_waste->store ehs Contact EHS for Pickup store->ehs When container is full or per lab schedule disposal Professional Disposal (Licensed Waste Carrier) ehs->disposal

Caption: Logical workflow for the safe disposal of this compound.

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial to mitigate risks.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as detailed in Section 2.[4][5]

  • Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or silica gel.[4] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[4][8]

  • Label and Dispose: Label the container as "Spill Debris containing this compound" and dispose of it through the same halogenated waste stream.[4]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[16]

By adhering to this comprehensive guide, researchers can ensure they are not only compliant with safety regulations but are also actively contributing to a safe and sustainable laboratory environment.

References

A Senior Application Scientist's Guide to Safely Handling 4-Bromo-7-fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 4-Bromo-7-fluoro-1H-indazole is foundational to discovery. However, the unique reactivity and potential bioactivity of such molecules demand a commensurate level of safety and handling precision. This guide moves beyond a simple checklist to provide a procedural and logistical framework for handling this compound, grounded in the principles of causality and self-validating safety protocols. The procedures outlined here are synthesized from established best practices for halogenated aromatic compounds and data from structurally similar molecules.

Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions

Before any handling, it is imperative to understand the inherent risks. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, data from analogous bromo-fluoro-indazoles consistently indicate a clear hazard profile.[1][2][3] These compounds are classified as:

  • Harmful if swallowed (Acute Toxicity, Oral - Category 4)[1][4]

  • Causes skin irritation (Category 2)[1][2][4][5]

  • Causes serious eye irritation (Category 2/2A)[1][2][4][5]

  • May cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure - Category 3)[1][2][4][5]

The presence of bromine and fluorine atoms on the indazole scaffold suggests that this compound requires stringent handling protocols to mitigate these risks. The primary routes of exposure are inhalation of the powder, skin/eye contact, and ingestion.[6] Therefore, every procedural step is designed to interrupt these potential exposure pathways.

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following equipment is mandatory for all personnel handling this compound.[7][8]

Area of Protection Required PPE Rationale and Specifications
Eyes & Face Chemical Safety Goggles & Face ShieldStandard safety glasses are insufficient. Chemical splash goggles conforming to EN 166 are required to protect against fine dust and accidental splashes.[9] A full-face shield must be worn over the goggles during procedures with a high risk of splashing, such as transferring solutions or cleaning glassware.[10]
Hands Chemical-Resistant Nitrile GlovesNitrile gloves provide an effective barrier against halogenated organic compounds.[11] Always double-check glove integrity before use. For prolonged tasks, consider wearing two pairs of gloves (double-gloving). Contaminated gloves must be removed and disposed of as hazardous waste immediately.[12]
Body Chemical-Resistant Laboratory CoatA fully buttoned, long-sleeved laboratory coat protects the skin from accidental contact.[10][11] Ensure the material is appropriate for chemical resistance. Do not wear lab coats outside of the designated laboratory area.
Respiratory Engineering Controls (Fume Hood) / NIOSH-Approved RespiratorThe primary method of respiratory protection is an engineering control. All handling of this solid compound must be performed inside a certified chemical fume hood. [10][13] This prevents inhalation of airborne particles. If a fume hood is not available or in the event of a significant spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is required.[10]
Feet Closed-Toe ShoesShoes must fully cover the feet to protect against spills. Perforated shoes or sandals are strictly prohibited in the laboratory.[11][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, logical workflow is essential for minimizing exposure and ensuring experimental integrity.

Step 1: Preparation and Engineering Controls
  • Certify Your Workspace: Before beginning, verify that the chemical fume hood has a current certification and is functioning correctly.

  • Assemble All Materials: Place all necessary equipment—spatulas, weigh boats, glassware, solvents, and a designated, labeled waste container—inside the fume hood.[13] This minimizes the need to move in and out of the controlled workspace.

  • Don PPE: Put on all required PPE as detailed in the table above before approaching the chemical.[14]

Step 2: Handling the Compound (Inside Fume Hood)
  • Aliquot the Chemical: Carefully open the container. Use a clean spatula to transfer the required amount of this compound onto a weigh boat.

  • Minimize Dust Formation: Handle the solid material gently to avoid creating airborne dust.[3][10] Never pour the dry powder directly from a large container.

  • Perform the Reaction: Conduct all subsequent experimental steps within the confines of the chemical fume hood. Keep the sash at the lowest practical height.[13]

Step 3: Spill and Emergency Procedures
  • Small Spills: For a small spill contained within the fume hood, carefully sweep up the solid material with a brush and dustpan, avoiding dust generation.[10] Place the material and any contaminated cleaning tools into your designated halogenated waste container. Decontaminate the area with a suitable solvent (e.g., acetone), collecting the rinsate as hazardous waste.[13]

  • Large Spills / Spills Outside Hood: Evacuate the immediate area and alert your laboratory supervisor or safety officer immediately.[3]

Waste Disposal Plan: Ensuring Environmental and Personnel Safety

Proper disposal is a critical final step in the handling process. As a halogenated aromatic compound, this compound requires specific disposal protocols.[11]

  • Segregate Waste: Never mix halogenated waste with non-halogenated waste.[6][13][15] This is crucial for proper disposal and cost management.

  • Designated Container: All waste containing this compound, including excess solid, contaminated gloves, weigh boats, and solvent rinsates, must be placed in a clearly labeled "Halogenated Organic Waste" container.[11][15]

  • Decontaminate Glassware: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) inside the fume hood. This rinsate must be collected and added to the halogenated waste container.[13]

  • Seal and Store: Ensure the waste container is tightly sealed when not in use and stored in a designated satellite accumulation area according to your institution's guidelines.[15] Follow all institutional procedures for hazardous waste pickup.[11]

Workflow Visualization

The following diagram illustrates the complete, self-validating workflow for the safe handling of this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_disposal Phase 3: Decontamination & Disposal cluster_emergency Contingency: Spill Protocol prep1 Verify Fume Hood Certification prep2 Don Full PPE (Goggles, Face Shield, Gloves, Lab Coat) prep1->prep2 prep3 Assemble All Equipment in Hood prep2->prep3 handle1 Weigh Compound Carefully (Minimize Dust) prep3->handle1 Proceed to Handling handle2 Perform Experimental Procedures handle1->handle2 disp1 Place Contaminated Solids (Gloves, etc.) in Waste handle2->disp1 End of Experiment disp2 Rinse Glassware with Solvent handle2->disp2 disp3 Collect Rinsate in Designated 'Halogenated Waste' Container disp1->disp3 disp2->disp3 disp4 Seal Waste Container for Pickup disp3->disp4 spill Spill Occurs spill_action Evacuate & Notify Supervisor spill->spill_action

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.